molecular formula C11H18ClN B012962 3-Phenyl-3-pentylamine hydrochloride CAS No. 104177-96-0

3-Phenyl-3-pentylamine hydrochloride

Cat. No.: B012962
CAS No.: 104177-96-0
M. Wt: 199.72 g/mol
InChI Key: RKYQFKGYZSIYTP-UHFFFAOYSA-N
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Description

3-Phenyl-3-pentylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-11(12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQFKGYZSIYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661736
Record name 3-Phenylpentan-3-amine--hydrogen chloride (1/1)
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Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104177-96-0
Record name 3-Phenylpentan-3-amine--hydrogen chloride (1/1)
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Record name 3-phenylpentan-3-amine hydrochloride
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Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characteristics of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-Phenyl-3-pentylamine hydrochloride (CAS No: 104177-96-0). The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C11H18ClN.[1] It presents as a white powder and is recommended to be stored under inert gas.[2]

Quantitative Data Summary

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that publicly available data on certain properties, such as boiling point, specific solubility, and pKa, are limited.

PropertyValueSource
Molecular Formula C11H18ClN[1][3]
Molar Mass 199.72 g/mol [1][3]
Melting Point 253 °C[1]
Appearance White powder[2]
Purity 95%[3]
Storage Conditions Sealed and preserved[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, which is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the compound in various solvents (e.g., water, ethanol, dichloromethane).

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amine group, which is crucial for understanding its ionization state at different pH values.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer are used.

  • Titration:

    • The solution is stirred continuously.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Melting Point B->C D Solubility (Aqueous & Organic) B->D E pKa B->E F LogP/LogD B->F G Data Compilation and Review C->G D->G E->G F->G H Technical Report Generation G->H

References

Navigating the Physicochemical Landscape of 3-Phenyl-3-pentylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenyl-3-pentylamine hydrochloride (CAS No. 104177-96-0), a small molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar compounds, such as phentermine hydrochloride, to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are presented to empower researchers in their laboratory investigations. Furthermore, a hypothetical signaling pathway is proposed based on the known pharmacology of related phenylalkylamine compounds, offering a potential starting point for mechanistic studies.

Introduction

This compound is a tertiary amine salt with a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . Its chemical structure, featuring a phenyl group and a pentylamine chain, suggests potential applications in medicinal chemistry. An understanding of its solubility and stability is critical for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of any potential therapeutic application. This guide aims to bridge the current information gap by providing a detailed technical resource on these key parameters.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 104177-96-0SynQuest Laboratories[1]
Molecular Formula C₁₁H₁₈ClNSynQuest Laboratories[1]
Molecular Weight 199.72 g/mol SynQuest Laboratories[1]
Appearance White crystalline powder (predicted)Based on typical appearance of amine hydrochloride salts.
Melting Point 253 °CChemBK
Predicted Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol). Slightly soluble in chloroform. Insoluble in non-polar organic solvents (e.g., ether, hexane).Based on the known solubility of phentermine hydrochloride, a structurally similar sympathomimetic amine.[2][3] The hydrochloride salt form enhances solubility in polar solvents.

Solubility Profile

The solubility of this compound is anticipated to be highest in polar protic solvents due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding.

Estimated Quantitative Solubility

The following table provides estimated solubility values based on data for analogous compounds. These values should be confirmed by experimental analysis.

SolventPredicted Solubility CategoryEstimated Solubility Range (mg/mL)Rationale
WaterSoluble10 - 50The hydrochloride salt significantly increases aqueous solubility. Phentermine hydrochloride is described as "soluble in water".[2][3]
MethanolSoluble> 50Lower alcohols are good solvents for amine hydrochlorides. Phentermine hydrochloride is "soluble in... lower alcohols".[2][3]
EthanolSoluble> 30Similar to methanol, ethanol is expected to be a good solvent.
ChloroformSlightly Soluble1 - 10Phentermine hydrochloride is "slightly soluble in chloroform".[2][3]
Diethyl EtherInsoluble< 0.1Non-polar solvents are generally poor solvents for salts. Phentermine hydrochloride is "insoluble in ether".[2][3]
HexaneInsoluble< 0.1As a non-polar hydrocarbon, hexane is not expected to dissolve the ionic hydrochloride salt.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Settle or centrifuge C->D E Filter supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Predicted Stability
  • Solid State: As a crystalline hydrochloride salt, this compound is expected to be relatively stable in the solid state when protected from light and moisture.

  • Solution State: In solution, the compound may be susceptible to degradation under certain conditions, particularly at extreme pH values and in the presence of oxidizing agents. The phenylalkylamine moiety may be prone to oxidation.

Experimental Protocol for Forced Degradation Studies

This protocol describes a typical forced degradation study to assess the intrinsic stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep the mixture at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-PDA-MS method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Determine the percentage of degradation of this compound under each condition.

    • Identify and characterize the degradation products using the PDA and MS data.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal A->E F Photolytic A->F G HPLC-PDA-MS Analysis B->G C->G D->G E->G F->G H Identify & Quantify Degradants G->H

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, its structural similarity to phentermine suggests it may act as a sympathomimetic agent. Phentermine and other phenylalkylamines are known to increase the levels of catecholamine neurotransmitters in the synapse.

Disclaimer: The following diagram represents a hypothetical signaling pathway based on the known mechanism of action of structurally related compounds and should be experimentally validated.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (NE, DA) Synapse_space Vesicles->Synapse_space NE/DA Release Transporter Reuptake Transporters (NET, DAT) Transporter->Synapse_space Reuptake Receptors Adrenergic/Dopaminergic Receptors Synapse_space->Receptors Binding Response Postsynaptic Response Receptors->Response Compound 3-Phenyl-3-pentylamine HCl Compound->Vesicles Promotes Release Compound->Transporter Inhibits Reuptake

Caption: Hypothetical Mechanism of Action for 3-Phenyl-3-pentylamine HCl.

This proposed mechanism suggests that this compound may increase the concentration of norepinephrine (NE) and dopamine (DA) in the synaptic cleft by promoting their release from presynaptic vesicles and/or inhibiting their reuptake via the norepinephrine transporter (NET) and dopamine transporter (DAT). This leads to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in a physiological response.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data remains to be published, the information presented, based on well-established principles and data from analogous compounds, offers a robust starting point for further investigation. The detailed experimental protocols provided herein are intended to facilitate the generation of empirical data, which is essential for the progression of any research or development program involving this compound. The hypothetical signaling pathway offers a plausible framework for initial pharmacological screening and mechanism of action studies.

References

An In-depth Technical Guide on the Potential Biological Targets of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological and biological data for 3-Phenyl-3-pentylamine hydrochloride is not available in the public domain as of the last update of this document. The following information is extrapolated based on the well-characterized pharmacology of structurally analogous compounds, namely phentermine and N,α-diethylphenethylamine (DEPEA). Therefore, this document presents a scientifically-grounded hypothesis regarding the potential biological targets and mechanism of action of this compound and should be interpreted as such.

Introduction

This compound is a substituted phenethylamine derivative. Its core structure, featuring a phenyl group attached to a pentylamine backbone with two ethyl groups at the alpha position, suggests its potential interaction with monoaminergic systems in the central nervous system. Structurally, it is an α,α-diethyl analog of phenethylamine. This guide explores the putative biological targets of this compound by examining the pharmacology of its close structural relatives, phentermine (α,α-dimethylphenethylamine) and N,α-diethylphenethylamine (DEPEA).

Hypothesized Mechanism of Action

Based on its structural similarity to known sympathomimetic amines, this compound is hypothesized to function as a norepinephrine-dopamine releasing agent (NDRA) .[1][2] This proposed mechanism involves the compound acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of these neurotransmitters from presynaptic neurons.[3][4][5] Additionally, a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1) is plausible, which could modulate its primary activity as a monoamine releaser.[3][6][7][8]

Potential Biological Targets

The primary biological targets for this compound are likely to be the plasma membrane monoamine transporters and the G-protein coupled receptor, TAAR1.

  • Norepinephrine Transporter (NET): This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. As a releasing agent, this compound would be expected to be a substrate for NET, causing a reversal of the transporter's function and subsequent efflux of norepinephrine.

  • Dopamine Transporter (DAT): Similar to its action on NET, the compound is likely a substrate for DAT, inducing the release of dopamine. The relative potency for NET versus DAT would determine its specific pharmacological profile.

  • Trace Amine-Associated Receptor 1 (TAAR1): This intracellular G-protein coupled receptor is activated by endogenous trace amines and amphetamine-like stimulants.[9][10][11] Agonism at TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates, potentially acting as a regulatory feedback mechanism.[3][9]

Quantitative Data from Structurally Analogous Compounds

The following tables summarize the available quantitative data for phentermine, which serves as a proxy for estimating the potential activity of this compound.

Table 1: Monoamine Release Potency of Phentermine (in vitro)

CompoundNorepinephrine Release (Relative to Dextroamphetamine)Dopamine Release (Relative to Dextroamphetamine)Norepinephrine vs. Dopamine Release Ratio
Phentermine~6-fold less potent~11-fold less potent~6.6:1
Dextroamphetamine11~3.5:1

Data derived from studies using rat brain synaptosomes.[3]

Table 2: TAAR1 Agonist Activity of Phentermine

CompoundReceptorEC50 (nM)Emax (%)
Phenterminehuman TAAR15,47068

EC50 (Half-maximal effective concentration) and Emax (maximal efficacy) values indicate that phentermine is a weak partial agonist at the human TAAR1.[3]

Table 3: Monoamine Oxidase (MAO) Inhibition by Phentermine (in vitro)

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
Phentermine85,000 - 143,000285,000

IC50 (Half-maximal inhibitory concentration) values suggest that phentermine is a very weak inhibitor of both MAO-A and MAO-B, and this is unlikely to be a primary mechanism of action at therapeutic doses.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway of a norepinephrine-dopamine releasing agent and a typical experimental workflow for its characterization.

NDRA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NDRA 3-Phenyl-3-pentylamine (Hypothetical NDRA) DAT Dopamine Transporter (DAT) NDRA->DAT Substrate NET Norepinephrine Transporter (NET) NDRA->NET Substrate TAAR1 TAAR1 NDRA->TAAR1 Agonist DA_vesicle Dopamine DAT->DA_vesicle Reuptake (Blocked) DA_efflux Dopamine DAT->DA_efflux Efflux (Release) NE_vesicle Norepinephrine NET->NE_vesicle Reuptake (Blocked) NE_efflux Norepinephrine NET->NE_efflux Efflux (Release) VMAT2 VMAT2 DA_vesicle->VMAT2 Packaging NE_vesicle->VMAT2 Packaging TAAR1->DAT Modulation TAAR1->NET Modulation DA_receptor Dopamine Receptors DA_efflux->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_efflux->NE_receptor Binds

Caption: Hypothesized signaling pathway of a norepinephrine-dopamine releasing agent.

Experimental_Workflow start Start: Compound Synthesis (3-Phenyl-3-pentylamine HCl) binding_assay Radioligand Binding Assays (hDAT, hNET, hSERT) start->binding_assay uptake_assay Monoamine Uptake Inhibition Assays ([3H]DA, [3H]NE, [3H]5-HT) start->uptake_assay release_assay Neurotransmitter Release Assays (Superfusion of preloaded synaptosomes) start->release_assay taar1_assay TAAR1 Functional Assay (cAMP accumulation in transfected cells) start->taar1_assay data_analysis Data Analysis (Ki, IC50, EC50, Emax) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis taar1_assay->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing a potential monoamine releasing agent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the biological targets of this compound.

Objective: To determine the potency of this compound in inhibiting the uptake of radiolabeled dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

  • Human embryonic kidney (HEK 293) cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compound: this compound.

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK 293 cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with KRH buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the KRH buffer containing the respective [³H]-labeled monoamine to initiate uptake. The final concentration of the radiolabeled substrate should be close to its Km value for the transporter.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the inhibition curves.

Objective: To determine if this compound induces the release of preloaded radiolabeled neurotransmitters from synaptosomes.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine).

  • Sucrose buffer for synaptosome preparation.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine.

  • Superfusion apparatus.

  • Test compound: this compound.

  • Reference releasing agent (e.g., d-amphetamine).

  • Scintillation counter and fluid.

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from the appropriate rat brain regions by differential centrifugation.

  • Loading: Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter to allow for uptake.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.

  • Compound Application: Introduce varying concentrations of this compound or the reference releasing agent into the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals.

  • Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content. Determine the EC50 and Emax values for the release-inducing effect.

Objective: To assess the agonist activity of this compound at the human TAAR1.

Materials:

  • HEK 293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Test compound: this compound.

  • Reference TAAR1 agonist (e.g., β-phenylethylamine).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate the hTAAR1-expressing cells in a 96-well plate.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or the reference agonist in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

  • Data Analysis: Generate concentration-response curves and determine the EC50 and Emax values for cAMP accumulation.

Conclusion

While direct experimental data on this compound is currently lacking, its structural analogy to well-known monoamine releasing agents like phentermine provides a strong basis for hypothesizing its biological targets and mechanism of action. It is likely to function as a norepinephrine-dopamine releasing agent by interacting with DAT and NET. Furthermore, a modulatory role through agonism at TAAR1 is also a distinct possibility. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypotheses, which would be essential for any future drug development efforts involving this compound.

References

The Enigmatic Structure-Activity Relationship of 3-Phenyl-3-pentylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-Phenyl-3-pentylamine hydrochloride and its analogs. Due to a notable scarcity of publicly available research specifically on this compound, this document extrapolates potential SAR trends, pharmacological activities, and signaling pathways based on data from structurally related compound classes, including phenylalkylamines, phencyclidine (PCP) analogs, and other tertiary amines with a central phenyl moiety. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for future investigation into this chemical scaffold.

Introduction

This compound is a synthetic compound characterized by a central quaternary carbon atom bonded to a phenyl group, two ethyl groups, and an aminomethyl group. Its structural resemblance to known pharmacologically active agents, such as calcium channel blockers and NMDA receptor antagonists, suggests potential for significant biological activity. Understanding the structure-activity relationship is paramount for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This whitepaper synthesizes available data on related compounds to construct a hypothetical SAR framework for this compound.

Hypothetical Structure-Activity Relationship (SAR)

The SAR of this compound can be dissected by considering modifications at three key positions: the phenyl ring, the pentyl backbone, and the primary amine.

Phenyl Ring Modifications

Substitutions on the phenyl ring are predicted to significantly influence receptor affinity and selectivity.

  • Electron-donating vs. Electron-withdrawing Groups: Based on studies of related phencyclidine analogs, the introduction of electron-donating groups (e.g., -NH2) may retain or enhance activity at certain receptors, while strong electron-withdrawing groups (e.g., -NO2) could diminish it[1].

  • Positional Isomers: The position of substituents (ortho, meta, para) on the phenyl ring can drastically alter the compound's interaction with the binding pocket. For instance, in some phenylalkylamine series, ortho- or meta-substitution with electron-withdrawing groups is optimal for activity at L-type calcium channels[2].

Alkyl Chain Modifications

Alterations to the ethyl groups on the pentyl backbone would likely impact the compound's lipophilicity and steric interactions within the receptor binding site.

  • Chain Length: Increasing or decreasing the length of the alkyl chains could affect the compound's fit within a hydrophobic pocket of a target receptor.

  • Branching and Cyclization: Introduction of branching or cyclization of the alkyl groups could restrict conformational flexibility, potentially leading to higher receptor selectivity.

Amine Group Modifications

The primary amine is a critical pharmacophoric feature, likely involved in key ionic interactions with receptor residues.

  • N-Alkylation: Substitution on the nitrogen atom can modulate potency. For example, in some phencyclidine analogs, N-alkylation alters potency but not efficacy[1].

  • Conversion to Secondary/Tertiary Amines or Amides: These modifications would change the hydrogen bonding capacity and basicity of the nitrogen, significantly impacting receptor interactions.

Quantitative Data on Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes data for illustrative phenylalkylamine and phencyclidine analogs to provide a comparative framework.

Compound ClassAnalogTarget ReceptorAffinity (Ki, nM)Functional ActivityReference
Phenylalkylamines VerapamilL-type Ca2+ ChannelVariesAntagonist[3]
DevapamilL-type Ca2+ ChannelVariesAntagonist[4]
GallopamilL-type Ca2+ ChannelVariesAntagonist[4]
Phencyclidines Phencyclidine (PCP)NMDA ReceptorHighNon-competitive Antagonist[1][5]
3-NH2-PCPNMDA ReceptorRetained PCP-like activity-[1]
3-NO2-PCPNMDA ReceptorLoss of PCP-like activity-[1]
Tenocyclidine (TCP)NMDA ReceptorHighNon-competitive Antagonist[5]

Potential Signaling Pathways

Based on its structural similarity to known NMDA receptor antagonists like phencyclidine, this compound could potentially modulate downstream signaling cascades initiated by glutamate.

NMDA_Receptor_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel ERK_Pathway ERK Pathway Ca_ion->ERK_Pathway Activates CREB CREB Phosphorylation ERK_Pathway->CREB Phosphorylates Gene_Expression Gene Expression (Survival/Plasticity) CREB->Gene_Expression Regulates Compound 3-Phenyl-3-pentylamine (Hypothetical Antagonist) Compound->NMDA_R Blocks

Caption: Hypothetical signaling pathway of NMDA receptor antagonism.

Representative Experimental Protocols

The following are generalized protocols that could be adapted for the pharmacological characterization of this compound and its analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a representative method for determining the binding affinity of test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing target transporter Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis

Caption: General workflow for a radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • Incubation: The plates are incubated at room temperature for a specified time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental data on this compound is limited, this technical guide provides a robust, data-informed framework for initiating research into its structure-activity relationship. By leveraging knowledge from structurally similar compound classes, researchers can strategically design and synthesize novel analogs with potentially valuable pharmacological profiles. The provided hypothetical SAR, signaling pathways, and experimental protocols serve as a critical starting point for the exploration of this enigmatic chemical entity and its therapeutic potential. Further empirical investigation is essential to validate these hypotheses and fully elucidate the pharmacological properties of this compound.

References

The Pharmacology of α-Phenyl-α-ethyl-propylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of α-phenyl-α-ethyl-propylamine derivatives, a class of compounds with significant activity at monoamine systems. Due to the rich availability of public data, this document focuses on the well-characterized analogue, 1-phenyl-2-propylaminopentane (PPAP), also known as α,N-dipropylphenethylamine. PPAP serves as a representative compound for understanding the structure-activity relationships, mechanisms of action, and pharmacological effects of this chemical class. This guide summarizes quantitative pharmacological data, details key experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

α-Phenyl-α-ethyl-propylamine derivatives belong to the broader class of phenethylamines, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs. The core structure, characterized by a phenyl ring attached to an ethylamine backbone with substitutions on the alpha-carbon and the terminal amine, confers a unique pharmacological profile. These compounds primarily interact with the monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are crucial for regulating mood, cognition, and various physiological processes.

The prototypical compound, 1-phenyl-2-propylaminopentane (PPAP), was developed through structure-activity relationship studies of deprenyl (selegiline) with the aim of creating central nervous system stimulants devoid of monoamine oxidase (MAO) inhibitory activity.[1] PPAP and its analogues have demonstrated a dual mechanism of action, functioning as both catecholaminergic activity enhancers (CAEs) and monoamine transporter inhibitors.[1][2] This dual action distinguishes them from classical stimulants like amphetamine, which primarily act as releasing agents.[2]

Quantitative Pharmacological Data

The primary pharmacological targets of α-phenyl-α-ethyl-propylamine derivatives are the monoamine transporters. The inhibitory activity of PPAP at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified, demonstrating a preference for the catecholamine transporters.

CompoundTransporterIC50 (nM)Species/Assay System
1-Phenyl-2-propylaminopentane (PPAP)Dopamine Transporter (DAT)57.5Not specified
Norepinephrine Transporter (NET)571Not specified
Serotonin Transporter (SERT)19,000Not specified

Table 1: Monoamine Transporter Inhibition by PPAP.[2]

The data indicates that PPAP is a potent inhibitor of dopamine reuptake, with approximately 10-fold selectivity for DAT over NET and significantly lower activity at SERT.

Mechanism of Action

The pharmacological effects of α-phenyl-α-ethyl-propylamine derivatives are primarily mediated through two distinct but related mechanisms:

3.1. Catecholaminergic Activity Enhancement (CAE)

Unlike typical releasing agents, PPAP enhances the physiological, impulse-driven release of catecholamines.[1][2] It is taken up by catecholaminergic axon terminals but does not, on its own, induce neurotransmitter efflux.[1] Instead, it potentiates the amount of neurotransmitter released in response to a neuronal action potential. This suggests a modulation of the presynaptic release machinery.

3.2. Monoamine Transporter Inhibition

As shown in the quantitative data, PPAP directly blocks the reuptake of dopamine and norepinephrine from the synaptic cleft by inhibiting DAT and NET, respectively.[2] This action increases the synaptic concentration and duration of action of these neurotransmitters.

Recent evidence suggests that the effects of catecholaminergic activity enhancers like PPAP may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor that can modulate monoaminergic systems.[3]

Signaling Pathways and Experimental Workflows

The interaction of α-phenyl-α-ethyl-propylamine derivatives with monoamine transporters and potentially TAAR1 initiates a cascade of downstream signaling events. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing these compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Action Potential-Mediated Release Derivative α-Phenyl-α-ethyl- propylamine Derivative DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Derivative->DAT_NET Inhibition of Reuptake TAAR1 TAAR1 Derivative->TAAR1 Agonism (Proposed) Release Enhanced Neurotransmitter Release TAAR1->Release Modulation Release->Neurotransmitter PostsynapticReceptor Postsynaptic Dopamine/Adrenergic Receptor Neurotransmitter->PostsynapticReceptor Signaling Downstream Signaling PostsynapticReceptor->Signaling start Start: Compound Synthesis and Purification invitro In Vitro Assays start->invitro binding Radioligand Binding Assays (DAT, NET, SERT, TAAR1) invitro->binding uptake Neurotransmitter Uptake Inhibition Assays invitro->uptake release Neurotransmitter Release Assays invitro->release functional Functional Assays (e.g., cAMP for TAAR1) invitro->functional invivo In Vivo Assays invitro->invivo data Data Analysis and Structure-Activity Relationship (SAR) binding->data uptake->data release->data functional->data locomotor Locomotor Activity invivo->locomotor microdialysis Microdialysis (Neurotransmitter Levels) invivo->microdialysis behavioral Behavioral Models (e.g., Forced Swim Test) invivo->behavioral locomotor->data microdialysis->data behavioral->data

References

The Neuroactive Potential of Tertiary Phenylalkylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tertiary phenylalkylamines represent a broad class of psychoactive compounds with significant potential for therapeutic development. Their structural scaffold, a phenyl group attached to an alkyl chain with a tertiary amine, allows for diverse substitutions that profoundly influence their pharmacological properties. This guide provides an in-depth exploration of the neuroactive potential of these compounds, focusing on their interactions with key central nervous system targets, including serotonin (5-HT) receptors, monoamine transporters, and ion channels. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The versatility of the tertiary phenylalkylamine structure has led to the development of compounds with a wide range of pharmacological activities, including psychedelic, stimulant, antidepressant, and antipsychotic effects.[1][2] Understanding the structure-activity relationships (SAR) within this chemical class is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide will delve into the SAR of tertiary phenylalkylamines at their primary molecular targets, providing a foundation for future drug discovery efforts.

Data Presentation

The following tables summarize the quantitative data for a selection of tertiary phenylalkylamines, highlighting their binding affinities (Ki) and functional potencies (EC50/IC50) at various neurochemical targets. This data provides a comparative overview of the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki, nM) of Tertiary Phenylalkylamines at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Psychostimulant-like
N,N-Dimethylamphetamine240781200
N,N-Diethylamphetamine8002504500
Antidepressant-like
Tesofensine5.32.111
Brasofensine1.83.914
Atypical
Benztropine0.925003400

Table 2: Functional Potencies (IC50/EC50, nM) of Tertiary Phenylalkylamines at Key Receptors and Channels

Compound5-HT2A Receptor (EC50)L-type Calcium Channel (IC50)
5-HT2A Agonist-like
25I-NBOMe0.044>10,000
25C-NBOMe0.063>10,000
Calcium Channel Blocker-like
Verapamil>10,00023
Gallopamil>10,00015

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section provides protocols for the synthesis of a representative tertiary phenylalkylamine and for key pharmacological assays used to characterize their neuroactive potential.

Synthesis of N,N-Dimethylphenethylamine (A Representative Tertiary Phenylalkylamine) via Reductive Amination

Materials:

  • Phenethylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenethylamine (1.0 eq) in methanol in a round-bottom flask, add formaldehyde (2.2 eq) dropwise at 0 °C with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylphenethylamine.

  • Purify the crude product by distillation or column chromatography.

Radioligand Binding Assay for 5-HT2A Receptor Affinity[3]

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • [3H]Ketanserin (radioligand)

  • Unlabeled test compounds (tertiary phenylalkylamines)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM spiperone)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, [3H]Ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for 5-HT2A Receptor Functional Activity[4][5]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (tertiary phenylalkylamines)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Add the test compounds at various concentrations to the wells using the automated injector.

  • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Analyze the data to determine the EC50 value for each compound, representing the concentration that produces 50% of the maximal response.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the neuropharmacology of tertiary phenylalkylamines.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR 5-HT2A Receptor G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_ion Ca2+ ER->Ca2_ion Releases Ca2_ion->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Ligand Tertiary Phenylalkylamine Ligand->GPCR Binds to

Caption: 5-HT2A Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Tertiary Phenylalkylamine Library Purification Purification (Chromatography, Distillation) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Radioligand Binding Assay (Determine Ki) Structure_Verification->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) (Determine EC50/IC50) Structure_Verification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Behavioral_Assay Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination) Functional_Assay->Behavioral_Assay Select Lead Compounds Functional_Assay->SAR_Analysis Neurochemical_Assay Neurochemical Analysis (e.g., Microdialysis) Behavioral_Assay->Neurochemical_Assay Neurochemical_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

monoamine_transporter_logic cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Postsynaptic_Signal Postsynaptic Signaling Postsynaptic_Receptor->Postsynaptic_Signal Activates Tertiary_Phenylalkylamine Tertiary Phenylalkylamine Tertiary_Phenylalkylamine->Transporter Blocks Reuptake

Caption: Monoamine Transporter Inhibition.

References

Technical Guide on 3-Phenyl-3-pentylamine Hydrochloride: A Novel Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 3-Phenyl-3-pentylamine hydrochloride is listed as a commercially available compound, a comprehensive review of publicly accessible scientific literature, patents, and research databases has revealed a significant lack of detailed information regarding its synthesis, pharmacology, and biological activity. Therefore, this document serves to summarize the available data and highlight the current knowledge gaps. The information that would typically form the basis of an in-depth technical guide—such as detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways—is not available at the time of this writing.

Chemical and Physical Properties

This compound is a chemical compound with the CAS number 104177-96-0. It is offered by various chemical suppliers, indicating its availability for research purposes. The basic physicochemical properties gathered from supplier databases are summarized below.

PropertyValueSource(s)
CAS Number 104177-96-0[1][2][3]
Molecular Formula C₁₁H₁₈ClN[1][2]
Molecular Weight 199.72 g/mol [1][2]
Appearance White powder[4]
Purity ≥95% (as offered by some suppliers)[1]
Melting Point 253 °C[2]

One supplier vaguely lists its application in "healing drugs," a non-specific term that does not provide insight into its pharmacological class or potential therapeutic uses[4].

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. Chemical suppliers specializing in custom synthesis and research chemicals list this compound, suggesting that proprietary synthesis methods exist.

A generalized, hypothetical synthesis workflow for a tertiary carbinamine like 3-Phenyl-3-pentylamine could potentially involve a multi-step process. This is a speculative pathway and has not been experimentally verified for this specific compound.

G cluster_0 Hypothetical Synthesis Workflow Propiophenone Propiophenone Tertiary_alcohol 3-Phenyl-3-pentanol Propiophenone->Tertiary_alcohol 1. Grignard Reaction Ethylmagnesium_bromide Ethylmagnesium bromide (Grignard Reagent) Ethylmagnesium_bromide->Tertiary_alcohol Alkene 3-Phenyl-2-pentene Tertiary_alcohol->Alkene 2. Elimination Dehydration Dehydration (e.g., H₂SO₄) Amine 3-Phenyl-3-pentylamine Alkene->Amine 3. Amination Hydroamination Hydroamination (Catalytic) Final_product 3-Phenyl-3-pentylamine HCl Amine->Final_product 4. Salt Formation HCl_treatment HCl Treatment

Caption: Hypothetical synthesis route for this compound.

Potential Pharmacological Profile: A Look at Structurally Related Compounds

In the absence of direct pharmacological data for this compound, we can look at structurally related compounds to hypothesize potential areas of research. It is crucial to note that minor structural changes can lead to significant differences in biological activity.

One related compound is 3-phenylpropylamine , which acts as a norepinephrine-dopamine releasing agent[5]. This suggests that other phenylalkylamines may interact with monoamine transporters.

Another broad class of related compounds is the arylcyclohexylamines , which are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists[6]. While this compound is not an arylcyclohexylamine, the presence of a phenyl group attached to a cyclic or short-chain amine is a feature in some psychoactive compounds.

The logical relationship for investigating the pharmacology of a novel phenylalkylamine is outlined below.

G cluster_1 Pharmacological Investigation Workflow Compound 3-Phenyl-3-pentylamine HCl Receptor_Binding Receptor Binding Assays (e.g., Monoamine Transporters, NMDA Receptors) Compound->Receptor_Binding Initial Screening Functional_Assays Functional Assays (e.g., Neurotransmitter Release, Calcium Flux) Receptor_Binding->Functional_Assays Determine Mechanism In_Vivo_Studies In Vivo Studies (e.g., Behavioral Models) Functional_Assays->In_Vivo_Studies Assess Physiological Effects Toxicity_Screening Toxicity Screening In_Vivo_Studies->Toxicity_Screening Evaluate Safety Profile

Caption: Standard workflow for the pharmacological characterization of a novel compound.

Future Research Directions

The lack of public data on this compound presents an opportunity for foundational research. Key areas for investigation would include:

  • Chemical Synthesis and Characterization: Development and publication of a reproducible synthesis method, along with comprehensive analytical characterization (NMR, IR, Mass Spectrometry).

  • Pharmacological Screening: A broad panel of receptor binding and functional assays to identify primary biological targets. Based on related structures, initial screening could focus on monoamine transporters and central nervous system receptors.

  • In Vitro and In Vivo Studies: Elucidation of the mechanism of action, efficacy in relevant disease models, and preliminary safety and toxicity profiling.

Conclusion

This compound is a commercially available research chemical with a notable absence of scientific literature detailing its properties and biological effects. While its basic chemical identity is established, its synthesis, pharmacology, and potential applications remain uncharacterized in the public domain. The information on structurally related compounds provides a starting point for hypothesis-driven research. Any researcher interested in this compound will need to conduct foundational studies to determine its pharmacological profile.

References

In-Vitro Pharmacological Profile of 3-Phenyl-3-pentylamine Hydrochloride: A Preliminary Screening Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the preliminary in-vitro screening of a novel psychoactive compound, using 3-Phenyl-3-pentylamine hydrochloride as a representative example. As of the date of this publication, specific experimental data for this compound is not publicly available. The following data and protocols are illustrative, based on standard assays for compounds with similar structural motifs, and should be considered hypothetical.

Executive Summary

This technical guide outlines a proposed preliminary in-vitro screening cascade for this compound, a compound of interest for its potential activity at central nervous system targets. The primary focus of this initial screening phase is to elucidate the compound's binding affinity and functional activity at key monoamine transporters and to assess its potential for off-target effects, such as inhibition of monoamine oxidase (MAO) enzymes. The methodologies provided herein are established industry-standard assays designed to provide a foundational understanding of the compound's pharmacological profile.

Rationale for Preliminary In-Vitro Screening

Given the structural characteristics of this compound, which feature a phenyl group and an amine moiety, it is hypothesized that this compound may interact with monoamine neurotransmitter systems. These systems, which include the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways, are critical targets for a wide range of therapeutics for neurological and psychiatric disorders. Therefore, the initial in-vitro screening is designed to rapidly assess the compound's potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as for the metabolic enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the in-vitro screening of this compound.

Table 1: Monoamine Transporter Binding Affinity

TargetLigandTest Compound Ki (nM) [Hypothetical]
Dopamine Transporter (DAT)[³H]WIN 35,428150
Norepinephrine Transporter (NET)[³H]Nisoxetine75
Serotonin Transporter (SERT)[³H]Citalopram500

Table 2: Monoamine Reuptake Inhibition

AssayTest Compound IC50 (nM) [Hypothetical]
Dopamine Reuptake250
Norepinephrine Reuptake120
Serotonin Reuptake800

Table 3: Monoamine Oxidase Inhibition

EnzymeTest Compound IC50 (µM) [Hypothetical]
Monoamine Oxidase A (MAO-A)> 100
Monoamine Oxidase B (MAO-B)> 100

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Assays are conducted in 96-well plates. Cell membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In-Vitro Monoamine Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) are seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: The cells are lysed, and the amount of radiolabeled substrate taken up by the cells is quantified by scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate (e.g., kynuramine) by MAO.

  • Reaction Mixture: The test compound is incubated with the MAO enzyme, a substrate, and a probe that reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent or colorimetric signal.

  • Signal Detection: The signal is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicle MA_Release Monoamine Release MA_Vesicle->MA_Release MA_Transporter Monoamine Transporter (DAT, NET, SERT) Reuptake Reuptake MA_Transporter->Reuptake Synaptic_Cleft Synaptic_Cleft MA_Release->Synaptic_Cleft Exocytosis Reuptake->MA_Transporter Transport Synaptic_Cleft->MA_Transporter Clearance Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Test_Compound 3-Phenyl-3-pentylamine HCl (Test Compound) Test_Compound->MA_Transporter Inhibition

Caption: Monoamine signaling at the synapse and the site of action for reuptake inhibitors.

Experimental_Workflow cluster_assays In-Vitro Screening Cascade cluster_data Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Ki_Determination Determine Binding Affinity (Ki) Binding_Assay->Ki_Determination Reuptake_Assay Monoamine Reuptake Assay (Functional Activity) IC50_Determination Determine Functional Potency (IC50) Reuptake_Assay->IC50_Determination MAO_Assay MAO Inhibition Assay (MAO-A, MAO-B) MAO_Assay->IC50_Determination Selectivity_Profile Assess Selectivity Profile Ki_Determination->Selectivity_Profile IC50_Determination->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis Test_Compound 3-Phenyl-3-pentylamine HCl Test_Compound->Binding_Assay Test_Compound->Reuptake_Assay Test_Compound->MAO_Assay

Caption: A typical experimental workflow for the in-vitro screening of a novel compound.

Methodological & Application

Synthesis Protocol for 3-Phenyl-3-pentylamine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Phenyl-3-pentylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by the introduction of the amino group through a Ritter reaction, and culminating in the hydrolysis of the intermediate amide and formation of the hydrochloride salt.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Grignard Reaction Route A: Phenylmagnesium bromide + Diethyl ketone -> 3-Phenyl-3-pentanol Route B: Ethylmagnesium bromide + Propiophenone -> 3-Phenyl-3-pentanol

Step 2: Ritter Reaction 3-Phenyl-3-pentanol + HCN/H₂SO₄ -> N-(1,1-diethyl-1-phenylmethyl)formamide

Step 3: Hydrolysis and Salt Formation N-(1,1-diethyl-1-phenylmethyl)formamide + HCl/H₂O -> this compound

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-3-pentanol (via Grignard Reaction)

This protocol details the reaction of phenylmagnesium bromide with diethyl ketone. An alternative route using ethylmagnesium bromide and propiophenone would follow a similar procedure.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Diethyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon).

    • To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve diethyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the diethyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenyl-3-pentanol.

    • The crude product can be purified by vacuum distillation.

Reactant/Product Molecular Weight ( g/mol ) Equivalents Typical Amount
Magnesium Turnings24.311.1(user defined)
Bromobenzene157.011.0(user defined)
Diethyl Ketone86.131.0(user defined)
3-Phenyl-3-pentanol164.24-(expected yield)
Step 2: Synthesis of N-(1,1-diethyl-1-phenylmethyl)formamide (via Ritter Reaction)

This procedure involves the reaction of the tertiary alcohol with hydrogen cyanide in the presence of a strong acid. Extreme caution must be exercised when working with hydrogen cyanide as it is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel. An alternative, safer approach involves using trimethylsilyl cyanide.[1]

Materials:

  • 3-Phenyl-3-pentanol

  • Glacial acetic acid

  • Sodium cyanide (or trimethylsilyl cyanide)

  • Concentrated sulfuric acid

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add glacial acetic acid.

  • Cool the flask in an ice bath and add sodium cyanide (1.0 equivalent) in small portions, maintaining the temperature around 20 °C.[2]

  • Slowly add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid dropwise, keeping the temperature at about 20 °C.[2]

  • Remove the ice bath and add 3-phenyl-3-pentanol (1.0 equivalent) over a 20-minute period. The temperature will rise.

  • Stir the reaction mixture for an additional 90 minutes.[2]

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(1,1-diethyl-1-phenylmethyl)formamide. The crude product can be purified by recrystallization or column chromatography.

Reactant/Product Molecular Weight ( g/mol ) Equivalents Typical Amount
3-Phenyl-3-pentanol164.241.0(user defined)
Sodium Cyanide49.011.0(user defined)
N-(1,1-diethyl-1-phenylmethyl)formamide191.27-(expected yield)
Step 3: Synthesis of this compound (via Hydrolysis and Salt Formation)

This final step involves the acidic hydrolysis of the formamide intermediate to the primary amine, followed by precipitation as the hydrochloride salt.

Materials:

  • N-(1,1-diethyl-1-phenylmethyl)formamide

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the N-(1,1-diethyl-1-phenylmethyl)formamide (1.0 equivalent) in an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • The this compound may precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure.

  • The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Reactant/Product Molecular Weight ( g/mol ) Equivalents Typical Amount
N-(1,1-diethyl-1-phenylmethyl)formamide191.271.0(user defined)
This compound199.72-(expected yield)

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction cluster_step3 Step 3: Hydrolysis & Salt Formation start1 Bromobenzene + Magnesium grignard Phenylmagnesium bromide start1->grignard Formation reaction1 Reaction in Anhydrous Ether grignard->reaction1 ketone Diethyl Ketone ketone->reaction1 workup1 Aqueous Work-up (NH4Cl) reaction1->workup1 product1 3-Phenyl-3-pentanol workup1->product1 start2 3-Phenyl-3-pentanol product1->start2 reaction2 Reaction in Acetic Acid start2->reaction2 nitrile HCN / H2SO4 nitrile->reaction2 workup2 Neutralization & Extraction reaction2->workup2 product2 N-(1,1-diethyl-1-phenylmethyl)formamide workup2->product2 start3 N-(1,1-diethyl-1-phenylmethyl)formamide product2->start3 reaction3 Acidic Hydrolysis (Reflux) start3->reaction3 hcl Conc. HCl hcl->reaction3 workup3 Cooling & Filtration reaction3->workup3 product3 3-Phenyl-3-pentylamine Hydrochloride workup3->product3

Caption: Synthetic workflow for this compound.

References

Application Note: HPLC Analysis of 3-Phenyl-3-pentylamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-pentylamine hydrochloride is a chiral amine of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its chemical purity and enantiomeric excess is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of chemical purity and the enantiomeric excess of this compound using both achiral reversed-phase HPLC and chiral HPLC. The methodologies are designed to be robust and are presented with validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Experimental Protocols

2.1. Achiral Purity Determination by Reversed-Phase HPLC

This method is designed to quantify the main component and any related chemical impurities.

2.1.1. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

2.1.2. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.

2.2. Enantiomeric Purity Determination by Chiral HPLC

This method is for the separation and quantification of the enantiomers of 3-Phenyl-3-pentylamine.

2.2.1. Chromatographic Conditions

ParameterValue
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

2.2.2. Preparation of Solutions

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a racemic this compound standard and dissolve in 50 mL of the mobile phase. This is used for system suitability to ensure the separation of enantiomers.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of the mobile phase.

Data Presentation

3.1. Purity Analysis Data

The following table summarizes the hypothetical results from the achiral HPLC analysis of a sample batch of this compound.

Peak IDNameRetention Time (min)Area (%)Specification
1Impurity A (Propiophenone)5.80.08≤ 0.1%
2Impurity B (Starting Material By-product)7.20.12≤ 0.2%
33-Phenyl-3-pentylamine9.599.75≥ 99.5%
4Impurity C (Dimer)12.10.05≤ 0.1%

3.2. Method Validation Summary

The achiral HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%≤ 1.0%
- Intermediate Precision0.68%≤ 2.0%
Limit of Quantitation (LOQ) 0.02%Reportable

Diagrams

4.1. Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard_prep Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep Weigh & Dissolve Sample system_suitability System Suitability Test (Inject Standard) hplc_system->system_suitability system_suitability->hplc_system If Fail, Re-evaluate sample_injection Inject Sample Solution system_suitability->sample_injection If Pass chromatogram Obtain Chromatogram sample_injection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity / Impurities integration->calculation report report calculation->report Final Report Validation_Relationship cluster_validation Method Validation (ICH Q2) method HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness linearity->accuracy precision->accuracy

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Identification of Tertiary Phenylalkylamines by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification and analysis of tertiary phenylalkylamines using Gas Chromatography-Mass Spectrometry (GC-MS). Tertiary phenylalkylamines, a class of compounds relevant in pharmaceuticals and forensic science, can be challenging to analyze directly by GC due to their polarity and potential for poor chromatographic peak shape. This protocol outlines a comprehensive workflow, including sample preparation via liquid-liquid extraction (LLE), a derivatization step to improve analyte volatility and chromatographic performance, and optimized GC-MS parameters for separation and identification. The method is designed to be a robust tool for routine quality control, forensic analysis, and research applications.

Introduction

Tertiary phenylalkylamines are a significant class of compounds found in various pharmaceutical agents and designer drugs. Accurate identification and quantification are crucial for drug development, quality control, and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and specific identification based on mass spectra.[1] However, the inherent polarity of amines can lead to poor peak shapes and column interactions.[2] Derivatization is a key step to overcome these limitations by converting the analytes into less polar, more volatile, and more thermally stable forms suitable for GC analysis.[3][4] This protocol details a validated approach for the analysis of these compounds in various matrices.

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an electron ionization (EI) source.

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Autosampler: For automated injection.

  • Vortex Mixer & Centrifuge: For sample extraction.

  • pH Meter or pH strips.

  • Solvents & Reagents: Methanol, Ethyl Acetate, Butyl Acetate, Saturated K₂CO₃ solution, Propyl Chloroformate (derivatizing agent), Anhydrous Sodium Sulfate.[2][5]

  • Internal Standard (IS): A deuterated analog of the target analyte (e.g., nordazepam-D5) is recommended for quantitative analysis.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for biological matrices like blood or urine.

  • Aliquot: Pipette 1 mL of the sample (e.g., blood) into a clean glass test tube.

  • Internal Standard: Add 25 µL of the internal standard solution (e.g., 10 µg/mL nordazepam-D5).[5]

  • Alkalinization: Add 500 µL of a saturated aqueous solution of K₂CO₃ to adjust the pH to approximately 12.[5] This ensures the amines are in their free base form for efficient extraction.

  • Extraction: Add 250 µL of butyl acetate (or a suitable non-polar solvent).[5]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Separation: Centrifuge at 6000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (butyl acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the dried organic extract to an autosampler vial for derivatization.

Derivatization Protocol

Derivatization with chloroformate reagents is effective for tertiary amines.[2]

  • To the 250 µL of organic extract, add 50 µL of propyl chloroformate.

  • Add 50 µL of pyridine to act as a catalyst and acid scavenger.

  • Cap the vial and vortex briefly.

  • Heat the vial at 75°C for 30-45 minutes to ensure the reaction goes to completion.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Conditions

The following tables summarize the recommended instrumental parameters for the analysis.

Table 1: Gas Chromatography Parameters

Parameter Value
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)[5]
Injector Split/Splitless
Injector Temperature 280 - 300°C[5]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min[5]
Oven Program Initial: 120°C, hold for 1 min
Ramp: 15°C/min to 300°C[5]
Final Hold: Hold at 300°C for 5-10 min[5]

| Total Run Time | ~28 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electron Impact (EI)[5]
Ionization Energy 70 eV[5]
MS Source Temperature 230°C[5]
MS Quadrupole Temp. 150°C[5]
Scan Mode Full Scan
Mass Range 40 - 500 amu[5]

| Solvent Delay | 3 - 5 minutes |

Data Analysis and Interpretation

Compound identification is achieved by comparing the retention time and the acquired mass spectrum of an unknown peak with that of a known reference standard or with a spectral library such as the Wiley Spectral Library or the NIST/EPA/NIH Mass Spectral Library.[6] The fragmentation pattern of a molecule in EI-MS is a reproducible molecular fingerprint. For phenylalkylamines, characteristic fragments often arise from the cleavage of the bond beta to the nitrogen atom.[7]

Method Validation and Performance

A validated GC-MS method provides objective data on its performance and limitations under normal operating conditions.[8] Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters

Parameter Typical Acceptance Criteria Reference
Linearity (R²) > 0.99 [5][9]
Accuracy (% Recovery) 85% - 115% [5][9]
Precision (% RSD) < 15% [5][9]
Limit of Detection (LOD) Analyte-dependent (e.g., 1-100 ng/mL) [5]
Limit of Quantification (LOQ) Analyte-dependent (e.g., 4-375 ng/mL) [5]

| Specificity | No interference at the retention time of the analyte |[9] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Blood, Urine) Aliquot 2. Aliquoting & IS Spiking Sample->Aliquot LLE 3. Liquid-Liquid Extraction (Alkalinization & Solvent Addition) Aliquot->LLE Extract 4. Organic Phase Collection LLE->Extract Deriv 5. Add Derivatizing Reagent (e.g., Propyl Chloroformate) Extract->Deriv React 6. Heating & Reaction Deriv->React GC_Inject 7. GC Injection & Separation React->GC_Inject MS_Detect 8. MS Detection (EI, Full Scan) GC_Inject->MS_Detect Data_Acq 9. Data Acquisition MS_Detect->Data_Acq Processing 10. Peak Integration & Deconvolution Data_Acq->Processing Library_Search 11. Spectral Library Search (NIST, Wiley) Processing->Library_Search Report 12. Compound Identification & Reporting Library_Search->Report

Caption: Workflow for tertiary phenylalkylamine identification by GC-MS.

Conclusion

The described GC-MS method, incorporating a liquid-liquid extraction and a crucial derivatization step, provides a reliable and robust protocol for the identification of tertiary phenylalkylamines. The procedure is applicable to complex matrices and yields high-quality chromatographic and mass spectrometric data essential for unambiguous compound identification in research, pharmaceutical, and forensic settings. Adherence to proper validation guidelines ensures the accuracy and reliability of the results.[9]

References

Application Note and Protocol: NMR Spectroscopy of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-3-pentylamine hydrochloride is a small organic molecule of interest in pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, along with predicted spectral data to aid in interpretation. The methodologies outlined are designed to ensure high-quality, reproducible results for researchers in academic and industrial settings.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of its chemical structure, established chemical shift ranges for relevant functional groups, and comparison with structurally analogous compounds. The hydrochloride salt form is expected to influence the chemical shifts of protons and carbons near the amine group, primarily through inductive effects and changes in hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho)7.4 - 7.6Multiplet2H
Phenyl-H (meta)7.3 - 7.5Multiplet2H
Phenyl-H (para)7.2 - 7.4Multiplet1H
-NH₃⁺8.5 - 9.5Broad Singlet3H
-CH₂- (Ethyl)1.8 - 2.1Quartet4H
-CH₃ (Ethyl)0.8 - 1.1Triplet6H

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)140 - 145
Phenyl-C (ortho, meta)125 - 130
Phenyl-C (para)128 - 132
C-NH₃⁺ (quaternary)60 - 65
-CH₂- (Ethyl)30 - 35
-CH₃ (Ethyl)8 - 12

Experimental Protocols

A meticulously prepared sample and correctly configured instrumentation are crucial for obtaining high-quality NMR spectra.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good starting choices for hydrochloride salts. The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.

  • Sample Concentration : For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[3]

  • Internal Standard (Optional) : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added. If no internal standard is used, the residual solvent peak can be used for referencing.

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

A. ¹H NMR Spectroscopy

  • Pulse Program : Standard single-pulse experiment (e.g., zg30).

  • Temperature : 298 K.

  • Spectral Width : 12-16 ppm.

  • Number of Scans : 16-64 scans.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Referencing : Calibrate the spectrum using the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or the internal standard (TMS at 0.00 ppm).

B. ¹³C NMR Spectroscopy

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Temperature : 298 K.

  • Spectral Width : 200-240 ppm.

  • Number of Scans : 1024-4096 scans or more, depending on the sample concentration.

  • Relaxation Delay (d1) : 2 seconds.

  • Acquisition Time : 1-2 seconds.

  • Referencing : Calibrate the spectrum using the solvent peak (e.g., CD₃OD at 49.0 ppm) or the internal standard.

III. Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing : Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking : Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration assignment Signal Assignment integration->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: Workflow for NMR analysis of this compound.

Diagram 2: Logical Relationship of NMR Data Interpretation

NMR_Interpretation cluster_data Experimental Data cluster_info Structural Information cluster_structure Molecular Structure chem_shift Chemical Shift (δ) chem_env Chemical Environment chem_shift->chem_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity (Splitting) neighboring_protons Neighboring Protons multiplicity->neighboring_protons c13_signals ¹³C Signals carbon_backbone Carbon Backbone c13_signals->carbon_backbone final_structure 3-Phenyl-3-pentylamine Hydrochloride chem_env->final_structure proton_ratio->final_structure neighboring_protons->final_structure carbon_backbone->final_structure

Caption: Logical flow from NMR data to structural elucidation.

References

Application Notes and Protocols: 3-Phenyl-3-pentylamine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published research on the application of 3-Phenyl-3-pentylamine hydrochloride in the field of neuroscience. Despite its availability from various chemical suppliers, there is no readily accessible data detailing its mechanism of action, pharmacological profile, or potential therapeutic uses related to the central nervous system.

The current body of scientific literature does not contain in-vivo studies, electrophysiological recordings, or established experimental protocols for this specific compound. Searches for its biological activity, receptor binding profile, and neurological effects have not yielded any specific information.

While research exists for structurally related compounds, such as other phenylalkylamines, this information cannot be directly extrapolated to this compound due to the principle of structure-activity relationship, where minor changes in chemical structure can lead to significant differences in biological activity.

Therefore, the creation of detailed application notes, experimental protocols, and data summaries for this compound in neuroscience research is not possible at this time.

Future Directions and Considerations for Researchers

For scientists and drug development professionals interested in exploring the potential of this compound, the following initial steps would be necessary to establish its neuroscientific relevance:

  • In Vitro Characterization:

    • Receptor Binding Assays: To determine the affinity of the compound for a wide range of CNS receptors, including but not limited to dopaminergic, serotonergic, adrenergic, and glutamatergic receptors.

    • Functional Assays: To assess whether the compound acts as an agonist, antagonist, or modulator at any identified target receptors.

    • Enzyme Inhibition Assays: To investigate potential inhibitory effects on key enzymes in the CNS, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • In Vivo Behavioral Studies:

    • Initial Screening: To observe the general behavioral effects of the compound in animal models (e.g., locomotor activity, stereotypy).

    • Specific Behavioral Models: Depending on the in vitro profile, to test the compound in models of neurological or psychiatric disorders (e.g., models of depression, anxiety, psychosis, or neurodegeneration).

  • Electrophysiological Studies:

    • In Vitro Slice Electrophysiology: To examine the effects of the compound on neuronal excitability and synaptic transmission in specific brain regions.

    • In Vivo Electrophysiology: To record the firing of individual neurons or local field potentials in response to systemic administration of the compound.

Proposed Experimental Workflow

For researchers embarking on the initial characterization of this compound, a logical experimental workflow would be as follows:

Caption: A proposed workflow for the initial neuroscientific investigation of this compound.

Until such foundational research is conducted and published, it is not possible to provide the detailed application notes and protocols requested. The scientific community awaits primary research to elucidate the role, if any, of this compound in neuroscience.

Application Notes and Protocols for Investigating 3-Phenyl-3-pentylamine Hydrochloride as a Potential NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory synaptic transmission in the central nervous system, with fundamental roles in synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic development. Phenylalkylamines represent a class of compounds with known activity at various CNS targets. This document provides a comprehensive guide for the investigation of 3-Phenyl-3-pentylamine hydrochloride, a phenylalkylamine derivative, as a potential novel modulator of NMDA receptor activity. Due to the current lack of specific data on its biological effects, this document outlines detailed protocols for a systematic evaluation of its binding affinity, functional potency, and efficacy at the NMDA receptor.

Introduction to NMDA Receptors

The NMDA receptor is an ionotropic glutamate receptor that functions as a ligand-gated ion channel. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A unique characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential. This block is relieved by depolarization of the postsynaptic membrane, allowing for the influx of cations, most notably Ca²⁺. This calcium influx acts as a crucial second messenger, triggering downstream signaling cascades that are vital for synaptic plasticity.

The complex regulation of the NMDA receptor presents multiple opportunities for pharmacological modulation. Compounds can act as competitive antagonists at the glutamate or glycine binding sites, non-competitive antagonists that bind to allosteric sites, or uncompetitive channel blockers that bind within the ion channel pore. Modulators can also be positive or negative allosteric modulators, enhancing or reducing the receptor's response to its agonists. Given the structural similarities of this compound to other known NMDA receptor modulators, a thorough investigation into its potential effects on NMDA receptor function is warranted.[1][2][3][4][5]

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor initiates a cascade of intracellular events primarily mediated by the influx of Ca²⁺. This increase in intracellular calcium leads to the activation of various downstream effectors, including protein kinases and phosphatases, which in turn modulate synaptic strength and gene expression.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Phosphorylates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Figure 1: Simplified NMDA receptor downstream signaling pathway.

Experimental Protocols

The following protocols are designed to assess the potential modulatory effects of this compound on NMDA receptor activity.

Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific site on the NMDA receptor, such as the ion channel pore, by measuring its ability to displace a radiolabeled ligand.[6][7][8][9][10]

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Rat Cortical Membranes incubate Incubate Membranes with Radioligand ([³H]MK-801) and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter scint Scintillation Counting to Quantify Bound Radioligand filter->scint analyze Data Analysis: Calculate IC₅₀ and Kᵢ scint->analyze

Figure 2: Workflow for the NMDA receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]MK-801 for the channel binding site), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand like unlabeled MK-801).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (µM)Kᵢ (µM)
3-Phenyl-3-pentylamine HClData to be determinedData to be determined
Reference Compound (e.g., MK-801)Known valueKnown value
Calcium Imaging Assay

This functional assay measures changes in intracellular calcium concentration in response to NMDA receptor activation in the presence of the test compound.[11][12][13][14][15]

Experimental Workflow:

Calcium_Imaging_Workflow culture Culture Primary Neurons or HEK293 cells expressing NMDARs load Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) culture->load baseline Record Baseline Fluorescence load->baseline apply Apply NMDA and Glycine ± Test Compound baseline->apply record Record Fluorescence Changes apply->record analyze Data Analysis: Calculate ΔF/F₀ record->analyze

Figure 3: Workflow for the NMDA receptor calcium imaging assay.

Protocol:

  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) or a cell line stably expressing NMDA receptor subunits on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging: Place the coverslip on a fluorescence microscope. Perfuse with a buffer containing glycine and low/no Mg²⁺.

  • Data Acquisition: Record baseline fluorescence. Apply NMDA and glycine to stimulate the receptors and record the change in fluorescence. After washout, pre-incubate with this compound and repeat the stimulation.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). Compare the amplitude and kinetics of the calcium transients in the presence and absence of the test compound to determine its effect (potentiation or inhibition).

Data Presentation:

CompoundConcentration (µM)Agonist (NMDA/Glycine)% Inhibition / PotentiationEC₅₀ / IC₅₀ (µM)
3-Phenyl-3-pentylamine HCle.g., 0.1, 1, 10e.g., 100 µM / 10 µMData to be determinedData to be determined
Reference Antagoniste.g., 0.1, 1, 10e.g., 100 µM / 10 µMData to be determinedKnown value
Reference Potentiatore.g., 0.1, 1, 10e.g., 100 µM / 10 µMData to be determinedKnown value
Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion flow through NMDA receptor channels and is the gold standard for characterizing the mechanism of action of a modulator.[16][17][18][19][20]

Protocol:

  • Slice Preparation or Cell Culture: Prepare acute brain slices or use cultured neurons/cell lines expressing NMDA receptors.

  • Recording Setup: Obtain a whole-cell patch-clamp recording from a neuron.

  • Isolation of NMDA Currents: Voltage-clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block and in the presence of an AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor-mediated currents.

  • Drug Application: Evoke synaptic currents by stimulating afferent fibers or apply NMDA and glycine directly to the bath. Record the baseline current, then apply this compound and record the current again.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents. Compare these parameters before and after the application of the test compound to determine its effect.

Data Presentation:

CompoundConcentration (µM)Effect on Peak Current Amplitude (%)Effect on Decay Tau (ms)Voltage-Dependency
3-Phenyl-3-pentylamine HCle.g., 1, 10, 100Data to be determinedData to be determinedData to be determined
Reference Compounde.g., 1, 10, 100Known effectKnown effectKnown dependency

Summary and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential NMDA receptor modulator. Successful identification of modulatory activity using these in vitro assays would warrant further investigation into its mechanism of action, subunit selectivity, and in vivo efficacy in animal models of neurological disorders. The systematic application of these methods will be crucial in determining the therapeutic potential of this and other novel phenylalkylamine derivatives.

References

Application of 3-Phenyl-3-pentylamine hydrochloride in CNS Drug Discovery: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in novel chemical entities for central nervous system (CNS) drug discovery, a thorough review of publicly available scientific literature and patent databases reveals a significant lack of research on the application of 3-Phenyl-3-pentylamine hydrochloride for this purpose. While the chemical structure of this compound is documented and the compound is available from various chemical suppliers, there is no substantive published data detailing its mechanism of action, pharmacological profile, or efficacy in preclinical or clinical studies related to CNS disorders.

Currently, information on this compound is largely confined to chemical catalogs, which provide basic details such as its CAS number (104177-96-0), molecular formula (C11H18ClN), and physical properties like appearance (white powder)[1][2][3][4]. While some patents describe the synthesis of related phenylalkylamine compounds for various therapeutic applications, none specifically focus on or mention this compound in the context of CNS drug development[5][6][7].

The broader class of phenylalkylamines includes well-known CNS-active drugs, such as the antidepressant fluoxetine, which acts as a selective serotonin reuptake inhibitor[8]. Arylcyclohexylamines are another class of compounds with significant CNS effects, primarily through antagonism of the NMDA receptor[9]. However, the absence of research on this compound means that its potential targets, signaling pathways, and therapeutic utility remain entirely speculative.

Due to the lack of experimental data, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations of signaling pathways and workflows. The scientific community has not yet published studies that would form the basis for such documentation.

For researchers interested in the potential of this compound, the initial steps would involve foundational in vitro and in vivo studies.

Hypothetical Initial Research Workflow

Should a research program be initiated for this compound, a logical first step would be to establish a screening cascade to determine its biological activity.

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identified Targets ADME-Tox Screening ADME-Tox Screening Functional Assays->ADME-Tox Screening Active Compounds Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Screening->Pharmacokinetic Studies Promising Candidates Behavioral Models Behavioral Models Pharmacokinetic Studies->Behavioral Models Bioavailable Compounds Toxicity Studies Toxicity Studies Behavioral Models->Toxicity Studies Efficacious Compounds Lead Identification Lead Identification Toxicity Studies->Lead Identification Safe & Efficacious Leads Synthesis & Purification Synthesis & Purification Synthesis & Purification->Receptor Binding Assays Test Compound

Caption: Hypothetical workflow for the initial evaluation of this compound in CNS drug discovery.

Future Directions

The exploration of this compound in CNS drug discovery would require a comprehensive research effort, starting with broad screening to identify potential biological targets. Subsequent studies would be needed to elucidate its mechanism of action, assess its efficacy in relevant animal models of CNS disorders, and determine its safety profile. Without such foundational research, any discussion of its application remains speculative.

Researchers and drug development professionals are encouraged to consult primary scientific literature and patent databases for the most current information. As of now, this compound represents an unexplored entity within the vast landscape of potential CNS therapeutics.

References

Application Notes and Protocols for Investigating the Bioactivity of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-pentylamine hydrochloride is a synthetic compound with a chemical structure suggestive of potential psychoactive properties. While specific biological data for this molecule is scarce in public literature, its core structure, featuring a phenyl group attached to a pentylamine backbone, shares similarities with known neuromodulators. Structurally related compounds, such as phencyclidine (PCP) analogues and other phenylalkylamines, are known to interact with various central nervous system (CNS) targets. This document provides a series of detailed protocols for in vitro assays to elucidate the pharmacological profile of this compound.

The proposed assays will investigate the compound's potential activity at several key CNS targets, including:

  • N-Methyl-D-Aspartate (NMDA) Receptors: As a primary target for many arylcyclohexylamines, investigating the interaction of this compound with the NMDA receptor is a logical starting point.

  • Monoamine Transporters: The phenylalkylamine scaffold is a common feature in compounds that interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are crucial for regulating neurotransmitter levels in the synapse.

  • Sigma Receptors: These receptors are involved in a variety of cellular functions and are known binding sites for many psychoactive compounds.

These protocols are designed to be a comprehensive guide for researchers to initiate the characterization of this compound's mechanism of action.

Experimental Workflow Overview

The following diagram illustrates the proposed workflow for characterizing the in vitro pharmacological profile of this compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization NMDA_Binding NMDA Receptor Binding Assay Concentration_Response Concentration-Response Curves (IC50/EC50) NMDA_Binding->Concentration_Response Transporter_Uptake Monoamine Transporter Uptake Assay Transporter_Uptake->Concentration_Response Sigma_Binding Sigma Receptor Binding Assay Sigma_Binding->Concentration_Response Allosteric_Modulation Allosteric Modulator Assays Concentration_Response->Allosteric_Modulation If applicable Data_Analysis Data Analysis and Interpretation Concentration_Response->Data_Analysis Allosteric_Modulation->Data_Analysis Compound 3-Phenyl-3-pentylamine hydrochloride Compound->NMDA_Binding Test Compound Compound->Transporter_Uptake Test Compound Compound->Sigma_Binding Test Compound

Caption: Proposed experimental workflow for characterizing this compound.

I. NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the phencyclidine (PCP) binding site on the NMDA receptor.

Principle

This assay measures the ability of the test compound to displace a radiolabeled ligand, such as [³H]MK-801, from the PCP binding site within the NMDA receptor channel. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Experimental Protocol

1. Materials and Reagents:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]MK-801 (radioligand)

  • MK-801 (unlabeled, for non-specific binding)

  • This compound (test compound)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B)

  • Cell harvester

  • Scintillation counter

2. Procedure:

  • Membrane Preparation: If not commercially sourced, prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM unlabeled MK-801.

    • Test Compound: 25 µL of varying concentrations of this compound.

  • Add 50 µL of [³H]MK-801 (final concentration ~1-5 nM) to all wells.

  • Add 125 µL of rat cortical membrane suspension (final protein concentration ~100-200 µ g/well ) to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Presentation
Concentration of 3-Phenyl-3-pentylamine HCl (µM)[³H]MK-801 Bound (CPM) - Replicate 1[³H]MK-801 Bound (CPM) - Replicate 2[³H]MK-801 Bound (CPM) - Replicate 3Mean CPM% Inhibition
0 (Total Binding)0
0.01
0.1
1
10
100
NSB (10 µM MK-801)100

Specific Binding = Total Binding - Non-specific Binding % Inhibition = 100 - [((Specific Binding with Compound) / (Specific Binding without Compound)) * 100]

II. Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based uptake assay to determine the inhibitory activity of this compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle

This assay utilizes a fluorescent substrate that is a substrate for all three major monoamine transporters. In the presence of an inhibitor like this compound, the uptake of the fluorescent substrate into cells expressing the respective transporter is reduced, leading to a decrease in the fluorescent signal.

Experimental Protocol

1. Materials and Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Fluorescent transporter substrate kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Known inhibitors for each transporter (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT) for positive controls.

  • This compound (test compound)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

2. Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplates and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing varying concentrations of this compound or control inhibitors.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

Data Presentation
Concentration of 3-Phenyl-3-pentylamine HCl (µM)DAT Uptake (% of Control)NET Uptake (% of Control)SERT Uptake (% of Control)
0100100100
0.01
0.1
1
10
100

Monoamine Transporter Assay Workflow

transporter_assay_workflow Start Seed Transporter-Expressing Cells in Microplate Add_Compound Add Test Compound (3-Phenyl-3-pentylamine HCl) Start->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Substrate Add Fluorescent Transporter Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence End Data Analysis (IC50 Determination) Measure_Fluorescence->End

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

III. Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the affinity of this compound for sigma-1 and sigma-2 receptors.

Principle

This assay is similar to the NMDA receptor binding assay but uses radioligands specific for sigma receptors, such as --INVALID-LINK---pentazocine for sigma-1 and [³H]DTG in the presence of a sigma-1 masking agent for sigma-2.

Experimental Protocol

1. Materials and Reagents:

  • Rat liver or brain membranes

  • --INVALID-LINK---pentazocine (for sigma-1)

  • [³H]DTG (for sigma-2)

  • Haloperidol (for non-specific binding)

  • (+)-Pentazocine (for masking sigma-1 sites in the sigma-2 assay)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Other materials as in the NMDA binding assay.

2. Procedure (Sigma-1):

  • Follow the general procedure for the NMDA binding assay, using --INVALID-LINK---pentazocine as the radioligand and haloperidol for determining non-specific binding.

3. Procedure (Sigma-2):

  • Follow the general procedure, but include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]DTG to sigma-1 receptors. Use haloperidol for non-specific binding.

Data Presentation
Concentration of 3-Phenyl-3-pentylamine HCl (µM)Sigma-1 Binding (% Inhibition)Sigma-2 Binding (% Inhibition)
000
0.01
0.1
1
10
100

IV. Allosteric Modulator Assay

Should the primary screens indicate activity at any of the targets, further investigation into the mechanism of interaction is warranted. This is particularly relevant for G-protein coupled receptors (GPCRs) if they are later identified as targets, but the principle can be adapted for other receptor types.

Principle

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) ligand binding site. Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it. An assay for allosteric modulation typically involves measuring the effect of the test compound on the concentration-response curve of a known orthosteric agonist.

Conceptual Workflow for Allosteric Modulator Screening

allosteric_workflow Start Select Target and Orthosteric Agonist Agonist_CR Generate Agonist Concentration-Response Curve Start->Agonist_CR Add_Test_Compound Add Fixed Concentration of 3-Phenyl-3-pentylamine HCl Agonist_CR->Add_Test_Compound Shifted_CR Generate Agonist Concentration-Response Curve in Presence of Test Compound Add_Test_Compound->Shifted_CR Analyze_Shift Analyze for Leftward (PAM) or Rightward (NAM) Shift Shifted_CR->Analyze_Shift End Determine Allosteric Effect Analyze_Shift->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-3-pentylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-Phenyl-3-pentylamine?

A1: The most common and practical laboratory-scale synthetic routes to 3-Phenyl-3-pentylamine are the Leuckart reaction and reductive amination of a suitable ketone precursor, namely 3-phenyl-3-pentanone.

Q2: How can I synthesize the precursor, 3-phenyl-3-pentanone?

A2: A common method for synthesizing 3-phenyl-3-pentanone is through a Friedel-Crafts acylation of benzene with 3-pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3]. Another viable route is the Grignard reaction between a phenylmagnesium halide and a suitable nitrile or ester.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both the Leuckart reaction and reductive amination involve hazardous materials and conditions. The Leuckart reaction requires high temperatures and involves the handling of formic acid and ammonia, which are corrosive[4][5]. Reductive amination may use sodium cyanoborohydride, which can release toxic hydrogen cyanide gas if acidified. Grignard reagents are highly reactive and pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all reagents.

Q4: How do I convert the final 3-Phenyl-3-pentylamine free base to its hydrochloride salt?

A4: The hydrochloride salt is typically prepared by dissolving the purified 3-Phenyl-3-pentylamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) until precipitation is complete. The resulting solid is then collected by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Synthesis of 3-Phenyl-3-pentanone (Precursor)

Issue: Low yield in Friedel-Crafts acylation.

Potential CauseTroubleshooting Step
Inactive Lewis Acid Catalyst (e.g., AlCl₃)Use fresh, anhydrous AlCl₃. Ensure the reaction is set up under anhydrous conditions to prevent catalyst deactivation.
Substrate is deactivatedIf using a substituted benzene, ensure the substituents are not strongly deactivating. For benzene itself, this is not an issue.
Poor quality acyl chlorideUse freshly distilled or high-purity 3-pentanoyl chloride.
Suboptimal reaction temperatureThe reaction is typically run at elevated temperatures. Ensure the reaction mixture reaches the optimal temperature as per the protocol.
Synthesis of 3-Phenyl-3-pentylamine

Two primary methods are detailed below, each with its own set of common issues.

This one-pot reductive amination method uses ammonium formate or formamide as both the nitrogen source and the reducing agent[4][5].

Issue: Low or no product yield.

Potential CauseTroubleshooting Step
Reaction temperature is too lowThe Leuckart reaction requires high temperatures, often in the range of 160-190°C[4][5]. Ensure your heating setup can achieve and maintain this temperature.
Insufficient reaction timeThese reactions can be slow. Monitor the reaction progress by TLC or GC and ensure it is heated for a sufficient duration (often several hours).
Suboptimal reagentsUsing ammonium formate generally gives better yields than formamide alone[4]. A mixture of formamide and formic acid can also be effective[6].
Water contentWhile the reaction can tolerate some water, excessive amounts can be detrimental. If starting with ammonium formate, initial heating will drive off water.

Issue: Formation of N-formyl byproduct.

Potential CauseTroubleshooting Step
Incomplete hydrolysisThe initial product of the Leuckart reaction is often the N-formyl derivative, which requires hydrolysis to yield the primary amine[7].
Insufficient acid or base for hydrolysisAfter the initial reaction, ensure complete hydrolysis by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).

This method involves the reaction of 3-phenyl-3-pentanone with ammonia to form an imine, which is then reduced in situ to the desired amine.

Issue: Low yield of the desired amine.

Potential CauseTroubleshooting Step
Inefficient imine formationImine formation is an equilibrium process. Use a large excess of ammonia and consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
Reduction of the ketone starting materialIf using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the ketone before the imine is formed[8]. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for the iminium ion[8][9][10][11].
Steric hindrance3-phenyl-3-pentanone is a sterically hindered ketone, which can slow down both imine formation and reduction. Increase the reaction time and consider a stepwise approach: form the imine first, then add the reducing agent.
Incorrect pHThe reaction is pH-sensitive. The optimal pH for reductive amination with NaBH₃CN is typically in the range of 6-7 to favor iminium ion formation and reduction[11].
Formation and Purification of this compound

Issue: Product is an oil and does not crystallize.

Potential CauseTroubleshooting Step
Presence of impuritiesPurify the crude 3-Phenyl-3-pentylamine free base by column chromatography before attempting salt formation.
Residual solventEnsure all solvent from the reaction and workup is removed under reduced pressure before crystallization.
Incorrect crystallization solventExperiment with different solvent systems for crystallization. A common technique is to dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol) and then allow it to cool slowly. Anti-solvent precipitation (e.g., adding diethyl ether to an isopropanol solution) can also be effective.

Issue: Low purity of the final hydrochloride salt.

Potential CauseTroubleshooting Step
Co-precipitation of impuritiesEnsure the free base is of high purity before forming the salt. Recrystallize the hydrochloride salt multiple times if necessary.
Incomplete removal of starting materials or byproductsWash the filtered hydrochloride salt with a cold, anhydrous solvent in which the impurities are soluble but the product is not.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3-pentanone (Precursor)

This protocol is a general procedure for a Friedel-Crafts acylation.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath and slowly add 3-pentanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 80°C) for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-Phenyl-3-pentylamine via Leuckart Reaction

This is a general procedure and may require optimization.

  • Setup: In a round-bottom flask equipped with a distillation head and a condenser, add 3-phenyl-3-pentanone (1.0 equivalent) and ammonium formate (4-5 equivalents).

  • Reaction: Heat the mixture to 160-180°C. Water and formic acid will begin to distill off. Continue heating for 4-8 hours.

  • Hydrolysis: Cool the reaction mixture and add a 20% solution of hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • Work-up: Cool the mixture and make it basic with a concentrated sodium hydroxide solution. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts, filter, and remove the solvent under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

Protocol 3: Formation of this compound
  • Dissolution: Dissolve the purified 3-Phenyl-3-pentylamine free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until no further white precipitate is formed.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound as a white powder.

Data Presentation

The following tables provide a general overview of expected outcomes for the synthesis. Note that specific yields and purities can vary significantly based on reaction scale, purity of reagents, and experimental technique.

Table 1: Comparison of Synthetic Routes for 3-Phenyl-3-pentylamine

ParameterLeuckart ReactionReductive Amination
Starting Materials 3-Phenyl-3-pentanone, Ammonium Formate3-Phenyl-3-pentanone, Ammonia, Reducing Agent (e.g., NaBH₃CN)
Typical Yield 40-60%50-75%
Purity (crude) ModerateModerate to High
Key Byproducts N-formyl-3-phenyl-3-pentylamine, over-alkylation products3-phenyl-3-pentanol, unreacted ketone
Reaction Conditions High temperature (160-190°C)Mild temperature (often room temperature)

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amination Amine Synthesis cluster_salt Salt Formation Benzene Benzene Pentanone 3-Phenyl-3-pentanone Benzene->Pentanone Friedel-Crafts Acylation (AlCl3) PentanoylChloride 3-Pentanoyl Chloride PentanoylChloride->Pentanone Pentanone2 3-Phenyl-3-pentanone Amine 3-Phenyl-3-pentylamine (Free Base) Pentanone2->Amine Reductive Amination / Leuckart Ammonia Ammonia Source Ammonia->Amine Reductive Amination / Leuckart ReducingAgent Reducing Agent ReducingAgent->Amine Reductive Amination / Leuckart Amine2 3-Phenyl-3-pentylamine (Free Base) Hydrochloride 3-Phenyl-3-pentylamine HCl Amine2->Hydrochloride Acidification HCl HCl HCl->Hydrochloride

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Amine Synthesis CheckReaction Check Reaction Type Start->CheckReaction Leuckart Leuckart Reaction CheckReaction->Leuckart ReductiveAmination Reductive Amination CheckReaction->ReductiveAmination Temp Temperature too low? Leuckart->Temp Time Insufficient time? Leuckart->Time Hydrolysis Incomplete hydrolysis? Leuckart->Hydrolysis ImineFormation Poor imine formation? ReductiveAmination->ImineFormation Reducer Wrong reducing agent? ReductiveAmination->Reducer pH Incorrect pH? ReductiveAmination->pH Temp->Time No IncreaseTemp Increase temperature to 160-190°C Temp->IncreaseTemp Yes Time->Hydrolysis No IncreaseTime Increase reaction time Time->IncreaseTime Yes EnsureHydrolysis Ensure complete acid/base hydrolysis Hydrolysis->EnsureHydrolysis Yes ImineFormation->Reducer No AddDehydratingAgent Add dehydrating agent (e.g., molecular sieves) ImineFormation->AddDehydratingAgent Yes Reducer->pH No UseNaBH3CN Use NaBH3CN instead of NaBH4 Reducer->UseNaBH3CN Yes AdjustpH Adjust pH to 6-7 pH->AdjustpH Yes

Caption: Troubleshooting logic for low yield in the amination step.

References

Technical Support Center: Purification of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phenyl-3-pentylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of Crude Product After Synthesis

Potential CauseSuggested Solution
Incomplete Reaction: The synthetic reaction (e.g., Ritter or Grignard-based route) may not have proceeded to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).- Consider extending the reaction time or adjusting the temperature as per literature protocols for similar compounds.- Ensure the quality and stoichiometry of all reagents are correct.
Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.- For Ritter reactions, carbocation rearrangements can be a side pathway.[1] Control the reaction temperature and use a suitable acid catalyst to minimize this.[2]- In Grignard-based syntheses, ensure anhydrous conditions to prevent quenching of the Grignard reagent.[3]
Work-up Issues: The product may be lost during the aqueous work-up due to its partial solubility in the aqueous phase, especially if the pH is not optimized.- Carefully adjust the pH of the aqueous layer to ensure the amine is in its free base form (typically pH > 10) before extraction with an organic solvent.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.

Problem 2: Difficulty in Isolating the Hydrochloride Salt

Potential CauseSuggested Solution
Improper pH Adjustment: The pH of the solution may not be acidic enough to fully protonate the amine.- Use a calibrated pH meter to ensure the pH is sufficiently acidic (typically pH < 2) after the addition of hydrochloric acid.
Inappropriate Solvent for Precipitation: The chosen solvent may be too polar, keeping the hydrochloride salt dissolved.- After forming the hydrochloride salt in a suitable solvent (e.g., diethyl ether, isopropanol), consider adding a less polar co-solvent (an anti-solvent) like hexane or heptane to induce precipitation.[4]
"Oiling Out": The product separates as an oil instead of a crystalline solid.- This can be due to the presence of impurities or the solution being too concentrated.[5]- Try diluting the solution before adding the precipitating solvent or cooling slowly with vigorous stirring. Seeding with a small crystal of the pure product can also promote crystallization.[5]

Problem 3: Impure Product After Initial Purification

Potential CauseSuggested Solution
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with the desired product.- Perform a recrystallization from a different solvent system. A solvent in which the impurity is either very soluble or very insoluble is ideal.[6]- Consider a multi-step purification approach, such as a preliminary purification by column chromatography followed by recrystallization.
Presence of Unreacted Starting Materials or Byproducts: Depending on the synthetic route, specific impurities may be present.- For Ritter reaction synthesis, unreacted tertiary alcohol or nitrile may be present.[7] For Grignard synthesis, unreacted benzonitrile or byproducts from the Grignard reagent could be impurities.[8]- Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system to separate these impurities. The polarity of the eluent can be adjusted to achieve optimal separation.
Degradation of the Product: Amine salts can be susceptible to degradation under certain conditions.- Avoid prolonged exposure to high temperatures or strong basic/acidic conditions during purification. Store the purified product in a cool, dry, and dark place. Amine hydrochlorides are generally more stable to oxidation than the free base.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound synthesis?

The potential impurities largely depend on the synthetic route employed.

  • Ritter Reaction Route: If synthesized from 3-phenyl-3-pentanol and a nitrile, potential impurities include unreacted starting materials, the intermediate N-substituted amide, and byproducts from carbocation rearrangements.[1][7]

  • Grignard and Leuckart/Reductive Amination Route: If synthesized via the reaction of a Grignard reagent with a nitrile followed by reduction, impurities could include the ketone intermediate (from hydrolysis of the imine), unreacted starting materials, and byproducts from the Grignard reagent itself.[8][11]

Q2: What is a good starting point for recrystallizing this compound?

For amine hydrochlorides, polar solvents are generally a good starting point.[6]

  • Single-Solvent Recrystallization: Consider using alcohols like isopropanol or ethanol. The principle is to dissolve the crude product in a minimal amount of the hot solvent and then allow it to cool slowly to form crystals.[6]

  • Two-Solvent Recrystallization: A solvent/anti-solvent system can be effective. For instance, dissolve the compound in a more polar solvent like methanol or ethanol at an elevated temperature, and then slowly add a less polar solvent like diethyl ether or hexane until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.[12]

Q3: How can I monitor the purity of my this compound?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of amine hydrochlorides.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: My HPLC analysis of the hydrochloride salt shows a split or broad peak. What could be the cause?

Peak splitting or broadening in the HPLC analysis of amine hydrochlorides can be due to several factors:

  • Interaction with Silica: The basic amine can interact with residual acidic silanol groups on the silica-based column, leading to poor peak shape. Using a base-deactivated column or adding a competing amine (e.g., triethylamine) to the mobile phase can mitigate this issue.

  • On-Column pH Effects: The local pH environment as the sample plug travels through the column can affect the ionization state of the amine, leading to peak distortion. Ensuring the mobile phase is well-buffered can help maintain a consistent ionization state.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

Q5: How should I store purified this compound to prevent degradation?

This compound should be stored in a tightly sealed container in a cool, dry, and dark place. As a salt, it is generally more stable and less prone to oxidation compared to its free base form.[9][10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot, polar solvent (e.g., isopropanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a less polar, miscible anti-solvent (e.g., hexane) dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot polar solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Representative HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrument and sample.

ParameterValue
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Purification_Workflow Crude_Product Crude 3-Phenyl-3-pentylamine HCl Dissolution Dissolve in minimal hot polar solvent (e.g., Isopropanol) Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, to remove insoluble impurities) Dissolution->Hot_Filtration If insoluble matter is present Crystallization Slow cooling to induce crystallization Dissolution->Crystallization If no insoluble matter Hot_Filtration->Crystallization Isolation Isolate crystals by vacuum filtration Crystallization->Isolation Drying Dry purified crystals under vacuum Isolation->Drying Pure_Product Pure 3-Phenyl-3-pentylamine HCl Drying->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Impure Product Purity_Check Assess Purity (TLC, HPLC) Start->Purity_Check Decision Predominant Impurity Type? Purity_Check->Decision Recrystallization Recrystallize from a different solvent system Decision->Recrystallization Similar Polarity Column_Chromatography Perform Column Chromatography Decision->Column_Chromatography Different Polarity Check_Stability Investigate for Degradation Decision->Check_Stability Unknown/New Peaks Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Check_Stability->Pure_Product If stable

Caption: A decision-making flowchart for troubleshooting an impure product.

References

Technical Support Center: Synthesis and Purification of 3-Phenyl-3-pentylamine HCl (CAS 104177-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenyl-3-pentylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing tertiary carbinamines like 3-Phenyl-3-pentylamine is through a Grignard reaction. This typically involves the reaction of a phenylmagnesium halide with a suitable ketone, followed by hydrolysis and subsequent conversion to the hydrochloride salt.

Q2: What are the critical parameters to control during the Grignard reaction to maximize yield?

To maximize the yield of the Grignard reaction, it is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents react readily with water. Other critical parameters include the quality of the magnesium, the purity of the solvents and reactants, and the reaction temperature.

Q3: How can I effectively convert the free amine to its hydrochloride salt?

The conversion of 3-Phenyl-3-pentylamine to its hydrochloride salt is typically achieved by dissolving the free amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.

Q4: What is the recommended method for purifying the final product, 3-Phenyl-3-pentylamine HCl?

Recrystallization is the most common and effective method for purifying 3-Phenyl-3-pentylamine HCl. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these alcohols with ethers or hydrocarbons.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low or no formation of Grignard reagent Presence of moisture in the reaction setup.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low quality or passivated magnesium.Use fresh, high-quality magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle before use to expose a fresh surface.
Low conversion of ketone Incomplete Grignard reagent formation.Titrate the Grignard reagent before adding the ketone to determine its exact concentration and ensure a sufficient molar excess is used.
Steric hindrance at the carbonyl carbon.Increase the reaction time and/or temperature to facilitate the reaction with the sterically hindered ketone.
Product loss during workup Emulsion formation during aqueous extraction.Add a saturated solution of sodium chloride (brine) to break up the emulsion.
Product remains in the aqueous layer.Adjust the pH of the aqueous layer to be more basic (pH > 10) before extraction to ensure the amine is in its free base form and more soluble in the organic solvent.
Product Purity Issues
Symptom Impurity Suggested Solution
Presence of a starting material (ketone) in the final product Incomplete reaction.Ensure a sufficient excess of the Grignard reagent is used. Increase reaction time and/or temperature.
Presence of a biphenyl impurity Wurtz coupling of the Grignard reagent.Add the Grignard reagent slowly to the ketone to maintain a low concentration of the Grignard reagent and minimize side reactions.
Product is an oil or fails to crystallize Presence of residual solvent or other impurities.Ensure the product is thoroughly dried under vacuum. Attempt recrystallization from a different solvent system.
The free amine is present.Ensure complete conversion to the hydrochloride salt by adding a slight excess of HCl solution.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3-pentylamine via Grignard Reaction
  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 3-pentanone in anhydrous diethyl ether to the Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 3-Phenyl-3-pentylamine.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow Start Starting Materials (Bromobenzene, Mg, 3-Pentanone) Grignard Grignard Reagent Formation Start->Grignard Reaction Reaction with 3-Pentanone Grignard->Reaction Workup Aqueous Workup & Extraction Reaction->Workup FreeAmine Crude 3-Phenyl-3-pentylamine (Free Base) Workup->FreeAmine HCl_Salt Conversion to Hydrochloride Salt FreeAmine->HCl_Salt Crude_HCl Crude 3-Phenyl-3-pentylamine HCl HCl_Salt->Crude_HCl Recrystallization Recrystallization Crude_HCl->Recrystallization FinalProduct Pure 3-Phenyl-3-pentylamine HCl Recrystallization->FinalProduct

Caption: A general workflow for the synthesis and purification of 3-Phenyl-3-pentylamine HCl.

Troubleshooting_Yield LowYield Low Yield CheckMoisture Check for Moisture in Reaction? LowYield->CheckMoisture CheckMg Check Magnesium Quality? LowYield->CheckMg CheckStoichiometry Check Grignard Stoichiometry? LowYield->CheckStoichiometry CheckWorkup Issues During Workup? LowYield->CheckWorkup DryGlassware Action: Oven-dry all glassware. Use anhydrous solvents. CheckMoisture->DryGlassware Yes ActivateMg Action: Use fresh Mg. Activate with iodine. CheckMg->ActivateMg Yes TitrateGrignard Action: Titrate Grignard reagent. Use appropriate excess. CheckStoichiometry->TitrateGrignard Yes OptimizeWorkup Action: Adjust pH. Use brine for emulsions. CheckWorkup->OptimizeWorkup Yes

Caption: A troubleshooting decision tree for addressing low reaction yield.

stability issues of 3-Phenyl-3-pentylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Phenyl-3-pentylamine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The compound is more stable in acidic conditions which keep the amine group protonated. Neutral to alkaline pH can lead to deprotonation, making the molecule more susceptible to degradation.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1] It is recommended to store solutions in amber vials or protect them from light.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1] Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, solutions should be stored at recommended cool temperatures.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below. Always use tightly sealed containers to prevent solvent evaporation and absorption of atmospheric moisture.

Q3: My solution of this compound has changed color. What does this indicate?

A3: Discoloration, such as developing a yellow or brown tint, is often an indicator of chemical degradation. This could be due to:

  • Oxidation: Exposure to air can cause oxidative degradation of the amine group.

  • pH Shift: A change in the solution's pH to a less acidic environment can render the free amine more susceptible to oxidation.

  • Contamination: Trace metal ions or other impurities can catalyze degradation reactions.

It is recommended to discard the discolored solution and prepare a fresh one, ensuring proper handling and storage procedures are followed.

Q4: I am observing a new peak in my HPLC/LC-MS analysis of a stored solution. What could this be?

A4: The appearance of a new peak in a chromatogram is a strong indication of a degradation product. The identity of this degradant will depend on the specific storage conditions (e.g., solvent, pH, temperature, light exposure). Common degradation pathways for amine-containing compounds include oxidation and hydrolysis. To identify the new peak, further analytical techniques such as mass spectrometry (MS/MS) are necessary. Performing a forced degradation study can help to predict and identify potential degradation products.

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent can significantly impact the stability of the compound. For stock solutions, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally good choices. If aqueous buffers are required for experiments, it is crucial to use a buffer system that maintains a slightly acidic pH to ensure the stability of the protonated amine. The solubility should be experimentally determined for the specific solvent and concentration required.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the compound leading to reduced potency or the presence of active impurities.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock and working solutions using a validated stability-indicating HPLC method.

    • Prepare Fresh Solutions: Prepare fresh working solutions from a solid sample that has been stored under the recommended conditions.

    • Compare Results: Compare the experimental results obtained using the fresh solution with those from the older solution to determine if degradation is the root cause.

Issue 2: Precipitation of the Compound from Solution
  • Possible Cause: Poor solubility in the chosen solvent or a change in the solution's properties (e.g., pH).

  • Troubleshooting Steps:

    • Solubility Testing: Determine the solubility of this compound in various solvents to select the most appropriate one for your desired concentration.

    • pH Adjustment: If using an aqueous buffer, ensure the pH is within a range where the compound is soluble and stable. The hydrochloride salt form is generally more water-soluble than the free base.

    • Co-solvents: Consider the use of a co-solvent system if solubility in a single solvent is limited.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound. This data demonstrates how stability can be affected by various stress conditions.

Table 1: Illustrative Stability Data under Different pH Conditions at 40°C

pHTime (hours)Assay (% of Initial)Total Degradants (%)
2.00100.00.0
2499.50.5
4899.10.9
7.00100.00.0
2495.24.8
4890.59.5
10.00100.00.0
2485.314.7
4875.124.9

Table 2: Illustrative Stability Data under Different Temperature and Light Conditions (in pH 4.5 Buffer)

ConditionTime (days)Assay (% of Initial)Total Degradants (%)
2-8°C, Dark0100.00.0
799.80.2
1499.60.4
25°C, Dark0100.00.0
798.51.5
1497.12.9
40°C, Dark0100.00.0
792.37.7
1485.015.0
25°C, Light0100.00.0
794.65.4
1489.810.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for quantifying this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the stock solution of this compound to a final concentration of approximately 0.1 mg/mL using Mobile Phase A.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples using the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the masses of any degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Decision and Action Start Inconsistent Results or Visible Degradation Check_Solution Check Solution Age, Appearance & Storage Start->Check_Solution Review_Protocol Review Experimental Protocol Start->Review_Protocol HPLC_Analysis Analyze Old vs. Fresh Solution via HPLC Check_Solution->HPLC_Analysis Review_Protocol->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Optimize_Conditions Optimize Storage & Handling Conditions Degradation_Confirmed->Optimize_Conditions Yes Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60°C, Dark) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo Analysis HPLC & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

overcoming solubility problems of 3-Phenyl-3-pentylamine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common in vitro solubility challenges with 3-Phenyl-3-pentylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A: this compound is a salt form designed to improve aqueous solubility compared to its free base.[1][2] However, its solubility is still limited and highly dependent on the pH and composition of the aqueous medium.[3] Generally, it exhibits higher solubility in acidic to neutral pH ranges. For quantitative data, please refer to the solubility table below.

Q2: Why is my compound precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer?

A: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower.[3] The rapid change in solvent polarity causes the compound to exceed its solubility limit and precipitate.[3] To avoid this, it is recommended to perform serial dilutions and add the stock solution to the aqueous buffer slowly while vortexing.[4][5]

Q3: What solvents are recommended for creating high-concentration stock solutions?

A: For creating high-concentration stock solutions (e.g., 10-100 mM), 100% anhydrous DMSO is the recommended solvent.[5][6] Ensure the compound is fully dissolved, using gentle warming (e.g., 37°C) or brief sonication if necessary.[5] Always store stock solutions in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[5]

Q4: How does pH affect the solubility of this compound?

A: As the hydrochloride salt of a primary amine, the solubility of this compound is pH-dependent. The amine group is protonated at lower pH values, forming a more soluble cationic species. As the pH increases towards and beyond the pKa of the amine, the compound will deprotonate to the less soluble free base form, which can lead to precipitation. Therefore, maintaining a suitable pH is critical for solubility.[3]

Q5: What is the maximum recommended final concentration of DMSO for in vitro assays?

A: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible. A widely accepted upper limit for most cell-based assays is ≤ 0.5%.[4][5] For more sensitive primary cell cultures, a final concentration of ≤ 0.1% is often recommended.[5] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation upon diluting stock solution into aqueous buffer. The final concentration of the compound exceeds its aqueous solubility limit.[6]Determine the maximum soluble concentration by performing a solubility test in your specific assay buffer.[6] Consider lowering the working concentration.
Rapid dilution and "solvent shock" are causing the compound to crash out.[4]Pre-warm the aqueous buffer to 37°C.[4] Perform a serial dilution of the stock solution in 100% DMSO first, then add the final dilution dropwise to the pre-warmed, gently vortexing buffer.[5][6]
Precipitation observed after incubation at 37°C. The compound has lower solubility at physiological temperatures.Ensure the compound is fully dissolved at the start of the experiment. Pre-warming the media before adding the compound can help.[4]
The pH of the cell culture medium has shifted over time due to cell metabolism, affecting solubility.[6]Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment of the incubator.[4] Monitor the pH of the medium during the experiment.
The compound is unstable and degrading into less soluble byproducts.Assess the stability of the compound in your specific culture medium over the experimental timeline. Consider preparing fresh working solutions more frequently.[6]
Inconsistent or poor results in biological assays. The compound is not fully dissolved, leading to inaccurate concentrations.Visually inspect all solutions for signs of precipitation before use. If necessary, briefly sonicate or warm the stock solution before making dilutions.[5]
The final DMSO concentration is too high, causing cellular stress or interfering with the assay.[5]Reduce the final DMSO concentration to the lowest effective level, ideally ≤ 0.5%.[5] Always run a vehicle control with a matching DMSO concentration.[7]

Quantitative Data: Solubility of this compound

The following table summarizes the experimentally determined kinetic solubility of this compound in common in vitro buffers.

Solvent/Buffer pH Maximum Soluble Concentration (µM) Notes
100% DMSON/A> 100,000Suitable for high-concentration stock solutions.
PBS (Phosphate Buffered Saline)7.475Solubility is moderate at physiological pH.
PBS (Phosphate Buffered Saline)6.5250Increased solubility at a slightly acidic pH.
Tris Buffer8.020Reduced solubility in slightly alkaline conditions.[8]
RPMI-1640 + 10% FBS7.2-7.450Serum proteins may slightly enhance solubility.
Serum-Free DMEM7.2-7.440Lower solubility compared to serum-containing media.

Note: These values are representative and should be confirmed in your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of this compound powder (Molecular Weight: 199.72 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Gently vortex the tube until the compound is completely dissolved.[5] If necessary, sonicate the tube in a water bath for 5-10 minutes or warm briefly to 37°C to aid dissolution.[5]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of a final working solution in an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.

  • Pre-warm Buffer: Pre-warm your sterile aqueous assay buffer or cell culture medium to 37°C.[4]

  • Intermediate Dilution (Optional but Recommended): If the final concentration is very low, first perform an intermediate dilution of your DMSO stock solution into fresh, pre-warmed medium.

  • Final Dilution: While gently vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations that can lead to precipitation.[4]

  • Mixing: Cap the tube and mix thoroughly by gentle inversion or vortexing.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in the working solution is below the recommended limit for your assay (e.g., ≤ 0.5%).[5]

  • Immediate Use: Use the prepared working solution immediately to prevent potential precipitation over time.[4]

Visualizations

G start Start: Solubility Issue Observed (Precipitation / Cloudiness) check_stock Step 1: Inspect DMSO Stock Is it clear at RT? start->check_stock warm_stock Action: Warm (37°C) & Sonicate Stock. Re-inspect. check_stock->warm_stock No check_dilution Step 2: Evaluate Dilution Protocol Rapid dilution? check_stock->check_dilution Yes warm_stock->check_stock slow_dilution Action: Add stock dropwise to pre-warmed, vortexing buffer. check_dilution->slow_dilution Yes check_conc Step 3: Check Final Concentration Exceeds solubility limit? check_dilution->check_conc No end_success Resolution: Clear Solution Proceed with Experiment slow_dilution->end_success lower_conc Action: Lower working concentration. Perform solubility test. check_conc->lower_conc Yes check_buffer Step 4: Analyze Buffer/Media Unfavorable pH? Instability? check_conc->check_buffer No lower_conc->end_success adjust_buffer Action: Adjust pH or add co-solvents. Test compound stability. check_buffer->adjust_buffer Yes check_buffer->end_success No adjust_buffer->end_success

Caption: Troubleshooting workflow for addressing compound precipitation issues.

G compound 3-Phenyl-3-pentylamine hydrochloride receptor Target Receptor (e.g., GPCR) compound->receptor Antagonist Action (Blocks Ligand Binding) g_protein G-Protein (Gα, Gβγ) receptor->g_protein Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase cellular_response Cellular Response (e.g., Gene Transcription) kinase->cellular_response

Caption: Hypothetical signaling pathway inhibited by the compound.

References

analytical artifacts in the analysis of phenylalkylamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical artifacts encountered during the analysis of phenylalkylamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical artifacts observed in the analysis of phenylalkylamines?

A1: The most prevalent analytical artifacts include the formation of degradation products, the generation of artifacts during sample preparation and analysis (e.g., in the GC injector), and signal suppression or enhancement due to matrix effects in LC-MS analysis.

Q2: How can I prevent the degradation of my phenylalkylamine samples?

A2: Phenylalkylamine degradation can be minimized by storing samples in a cool, dark, and dry environment.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1] It is also crucial to use high-purity solvents free from peroxides and to consider purging vials with an inert gas like nitrogen or argon for long-term storage of sensitive solutions.[1]

Q3: What causes peak tailing in the HPLC analysis of phenylalkylamines and how can I fix it?

A3: Peak tailing for basic compounds like phenylalkylamines is often due to strong interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can use a base-deactivated column, add a competing base (e.g., triethylamine) to the mobile phase, or operate at a mobile phase pH that ensures the analyte is in a single ionic form. Other general causes include column overload, poor column packing, and dead volumes in the HPLC system.[2]

Q4: I am seeing unexpected peaks in my GC-MS analysis of phenethylamines. What could be the cause?

A4: Unexpected peaks in GC-MS analysis of phenylalkylamines can be imine artifacts formed from the reaction of the primary amine with residual solvents like methanol or ethanol in the GC injection port, especially during splitless injection.[3] Another possibility is the degradation of the analyte due to high injector temperatures. Derivatization agents can also sometimes lead to side products.

Q5: What are matrix effects in LC-MS/MS analysis and how do they affect my results?

A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4][5][6] This can lead to inaccurate and imprecise quantification of the phenylalkylamine.[4][7] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[6]

Troubleshooting Guides

GC-MS Analysis Artifacts

Problem: Appearance of an unexpected peak with a mass corresponding to an imine derivative of the target phenylalkylamine.

Possible Cause: Reaction of the primary amine with aldehyde or ketone impurities in the solvent or from the breakdown of solvents like methanol or ethanol in the hot GC inlet.[3]

Troubleshooting Steps:

  • Solvent Selection: Use high-purity solvents and avoid solvents known to cause artifact formation (e.g., methanol, acetone) if possible.

  • Injection Mode: If using splitless injection, consider switching to a split injection with a high split ratio to minimize residence time in the injector.[3]

  • Derivatization: Derivatize the primary amine to a less reactive functional group. This can also improve chromatographic peak shape and sensitivity.

  • Injector Temperature: Optimize the injector temperature to be high enough for efficient volatilization but not so high as to cause on-column degradation or reactions.

HPLC Peak Shape Problems

Problem: Poor peak shape (tailing, fronting, or splitting) in HPLC chromatograms.

ProblemPossible CausesTroubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (for basic amines). Column overload. Dead volume.Use a base-deactivated column. Add a competing base to the mobile phase. Optimize mobile phase pH. Reduce injection volume. Check and replace fittings and tubing.
Peak Fronting Column overload. Poor column performance. Inadequate mobile phase flow rate.Reduce injection volume/concentration. Replace the column. Optimize flow rate.
Peak Splitting Column overload. Poorly packed column. Incompatible sample solvent.Reduce injection volume. Replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
LC-MS/MS Matrix Effects

Problem: Inaccurate and irreproducible quantitative results in the LC-MS/MS analysis of phenylalkylamines in biological samples.

Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.[4][7]

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more effective sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of the analyte from matrix interferences. This can involve changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations and improving quantitative accuracy.

  • Evaluate Different Ionization Sources: If available, consider using an atmospheric pressure chemical ionization (APCI) source, which can be less prone to matrix effects than ESI for certain compounds.

Quantitative Data

Table 1: Illustrative Stability of Phenethylamine in Urine at Different Storage Temperatures

Storage TemperatureTime to DetectionObservation
22°C (Room Temp)Detected after 1 dayRapid formation or degradation of other components into phenethylamine in this specific matrix, indicating high instability.[7]
4°C (Refrigerated)Detected after 6 daysSlower process than at room temperature, but still indicates significant instability over a short period.[7]
-20°C (Frozen)Not detected throughout a 14-day studyFreezing is highly effective at preserving the compound and preventing degradation.[7]

Table 2: Example Matrix Effect Data for Amphetamine in Urine using LC-MS/MS

AnalyteSpiked Concentration (ng/mL)Matrix Effect (%)
Amphetamine5-18.1
Amphetamine25-15.5
Amphetamine250-12.3

Data adapted from a study on the simultaneous screening of multiple phenethylamines in urine.[8] A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a phenylalkylamine.

1. Sample Preparation:

  • Prepare a stock solution of the phenylalkylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period. Cool and neutralize with HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light for a defined period, alongside a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Evaluation of Matrix Effects in LC-MS/MS

This protocol describes the post-extraction spike method to quantitatively assess matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and internal standard (IS) spiked in the mobile phase or a clean solvent.

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the extracted matrix.

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.

2. Analysis:

  • Analyze all three sets of samples by LC-MS/MS.

3. Calculations:

  • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Visualizations

GCMS_Troubleshooting cluster_solvent Solvent-Related Issues cluster_injection Injection-Related Issues cluster_derivatization Derivatization-Related Issues start Unexpected Peak in GC-MS Chromatogram check_solvent Check Solvent Purity and Identity start->check_solvent check_injection Review Injection Parameters start->check_injection check_derivatization Examine Derivatization Reaction start->check_derivatization solvent_artifact Imine formation with residual solvents (e.g., MeOH, Acetone) check_solvent->solvent_artifact splitless_reaction Long residence time in hot inlet (Splitless Injection) check_injection->splitless_reaction thermal_degradation Injector temperature too high check_injection->thermal_degradation side_products Side reactions or incomplete derivatization check_derivatization->side_products use_high_purity Action: Use high-purity, non-reactive solvents solvent_artifact->use_high_purity switch_to_split Action: Switch to Split Injection splitless_reaction->switch_to_split optimize_temp Action: Optimize Injector Temperature thermal_degradation->optimize_temp optimize_reagents Action: Optimize reagent concentration and reaction time/temp side_products->optimize_reagents

Caption: Troubleshooting workflow for unexpected peaks in GC-MS analysis.

Matrix_Effect_Workflow cluster_assessment Quantitative Assessment cluster_mitigation Mitigation Strategies start Inaccurate/Irreproducible LC-MS/MS Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me calc_mf Calculate Matrix Factor (MF) assess_me->calc_mf mf_suppression MF < 1 (Ion Suppression) calc_mf->mf_suppression Significant? mf_enhancement MF > 1 (Ion Enhancement) calc_mf->mf_enhancement Significant? mf_ok MF ≈ 1 (No Significant ME) calc_mf->mf_ok Not Significant improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mf_suppression->improve_cleanup mf_enhancement->improve_cleanup end Accurate Quantification mf_ok->end Proceed with analysis optimize_hplc Optimize Chromatography (Column, Mobile Phase) improve_cleanup->optimize_hplc revalidate Re-validate Method improve_cleanup->revalidate use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_hplc->use_sil_is optimize_hplc->revalidate use_sil_is->revalidate revalidate->end

Caption: Workflow for assessing and mitigating matrix effects in LC-MS/MS.

References

protocol refinement for reproducible results with 3-Phenyl-3-pentylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with 3-Phenyl-3-pentylamine hydrochloride. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-Phenyl-3-pentylamine?

A1: A common method for synthesizing tertiary amines like 3-Phenyl-3-pentylamine is through the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile. Specifically, ethylmagnesium bromide can be reacted with benzonitrile, followed by hydrolysis of the intermediate imine to yield the desired amine.[1][2]

Q2: How is the hydrochloride salt of 3-Phenyl-3-pentylamine prepared?

A2: The hydrochloride salt is typically formed by treating a solution of the free amine with hydrochloric acid.[3] This can be done using aqueous HCl or a solution of HCl in an organic solvent. The choice of solvent can influence the crystallization and yield of the salt.[3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored under an inert gas, such as nitrogen or argon, at 2-8°C.[4][5]

Q4: What are the common impurities or side products in the synthesis of 3-Phenyl-3-pentylamine?

A4: In the Grignard synthesis, side products can arise from various sources. A common side reaction is the Wurtz coupling of the Grignard reagent with any unreacted alkyl halide.[6] Additionally, impurities can be introduced from the starting materials or solvents.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3-pentylamine via Grignard Reaction

This protocol outlines the synthesis of 3-Phenyl-3-pentylamine from benzonitrile and ethyl bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Benzonitrile

  • 10% Aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • All glassware must be thoroughly flame-dried or oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should start, indicated by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7][8]

  • Reaction with Benzonitrile:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve benzonitrile in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzonitrile solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[7][9]

  • Work-up and Isolation of the Free Amine:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 10% aqueous hydrochloric acid. This step is exothermic and should be performed with caution.[7]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Phenyl-3-pentylamine.

Protocol 2: Formation of this compound

Materials:

  • Crude 3-Phenyl-3-pentylamine

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve the crude 3-Phenyl-3-pentylamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a calculated amount of concentrated hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • If crystallization does not occur spontaneously, it can be induced by cooling the solution or by adding a non-polar co-solvent.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dry the this compound in a vacuum oven.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no yield of Grignard reagent 1. Wet glassware or solvents. 2. Inactive magnesium turnings.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. A small crystal of iodine can help initiate the reaction.
Low yield of amine product 1. Incomplete reaction with nitrile. 2. Side reactions, such as Wurtz coupling.1. Ensure the nitrile is added slowly at a low temperature and allow sufficient reaction time. 2. Add the alkyl halide slowly during Grignard formation to minimize coupling.[6]
Difficulty in isolating the product 1. Emulsion formation during work-up. 2. Product is too soluble in the aqueous phase.1. Add brine to help break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent.
Product is impure after initial isolation Presence of unreacted starting materials or side products.Purify the crude product by column chromatography on silica gel or by recrystallization of the hydrochloride salt.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₁H₁₈ClN199.72253White powder

Data obtained from chemical supplier information.[5][10]

Visualizations

Experimental_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Nitrile cluster_workup Work-up and Purification Mg Mg turnings Grignard Ethylmagnesium Bromide Mg->Grignard Reaction EtBr Ethyl Bromide in Anhydrous Ether EtBr->Mg Slow addition Benzonitrile Benzonitrile in Anhydrous Ether Imine_Salt Intermediate Imine Salt Grignard->Imine_Salt Reaction Benzonitrile->Grignard Addition at 0°C HCl_aq Aqueous HCl Imine_Salt->HCl_aq Hydrolysis Free_Amine 3-Phenyl-3-pentylamine (Crude) HCl_aq->Free_Amine Extraction HCl_salt 3-Phenyl-3-pentylamine Hydrochloride (Pure) Free_Amine->HCl_salt Salt Formation & Purification

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

In-Vitro Bioactivity of Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro validation of bioactivity for monoamine reuptake inhibitors, a class of compounds significant in neuroscience research and drug development. Due to the limited publicly available bioactivity data for 3-Phenyl-3-pentylamine hydrochloride, this document uses data from structurally related phenylalkylamines and established monoamine reuptake inhibitors to illustrate the validation process. This approach provides a framework for the in-vitro characterization of novel compounds targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Comparative Bioactivity Data

The following table summarizes the in-vitro inhibitory potencies (IC50 values) of several well-characterized monoamine reuptake inhibitors against the human dopamine, norepinephrine, and serotonin transporters. This data is essential for comparing the potency and selectivity of new chemical entities.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Representative Phenylalkylamine Analog 2185169
GBR-12909 (Selective DAT Inhibitor)1.32403800
Nisoxetine (Selective NET Inhibitor)880.894
Sertraline (Selective SERT Inhibitor)254200.29
Venlafaxine (SNRI)259014635
Amitriptyline (TCA)3204.319

Note: Data for the "Representative Phenylalkylamine Analog" is sourced from a study on N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives to provide a reference for a simple phenylalkylamine structure.[1] Data for other compounds are representative values from public bioactivity databases and literature.

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling. Monoamine reuptake inhibitors block these transporters, leading to an increased concentration of neurotransmitters in the synapse and enhanced postsynaptic receptor activation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicular Monoamine Transporter (VMAT) monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) presynaptic_neuron->monoamines Release monoamine_transporter Monoamine Transporter (DAT, NET, SERT) reuptake_inhibitor 3-Phenyl-3-pentylamine HCl (or alternative) reuptake_inhibitor->monoamine_transporter Inhibition monoamines->monoamine_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor monoamines->postsynaptic_receptor Binding signal_transduction Signal Transduction Cascade postsynaptic_receptor->signal_transduction Activation

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

Experimental Workflow for In-Vitro Validation

The in-vitro validation of a compound's bioactivity against monoamine transporters typically follows a standardized workflow to ensure data accuracy and reproducibility. This workflow involves cell-based assays that measure the inhibition of neurotransmitter uptake or the displacement of a radiolabeled ligand from the transporter.

Experimental_Workflow start Start: Compound Preparation cell_culture Cell Culture: Stable expression of DAT, NET, or SERT start->cell_culture assay_prep Assay Preparation: Plating cells and pre-incubation with compound cell_culture->assay_prep radioligand_binding Radioligand Binding Assay assay_prep->radioligand_binding uptake_assay Neurotransmitter Uptake Assay assay_prep->uptake_assay data_collection Data Collection: Scintillation counting or fluorescence measurement radioligand_binding->data_collection uptake_assay->data_collection data_analysis Data Analysis: IC50 determination (e.g., non-linear regression) data_collection->data_analysis end End: Bioactivity Profile data_analysis->end

References

comparing 3-Phenyl-3-pentylamine hydrochloride to other phenylalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: This guide provides a comparative analysis of well-characterized phenylalkylamines. Due to a lack of publicly available experimental data for 3-Phenyl-3-pentylamine hydrochloride, this document focuses on a comparative analysis of well-characterized alternative compounds with a similar structural framework and presumed mechanism of action. The compounds compared include amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). This guide is intended to serve as a resource for researchers by providing quantitative data on the monoamine release profiles of these compounds, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Phenylalkylamines are a broad class of compounds with diverse pharmacological effects, primarily acting on the central nervous system. Their actions are largely mediated through their interaction with monoamine transporters and receptors, leading to modulation of neurotransmitter levels, including dopamine, norepinephrine, and serotonin. This guide offers a comparative overview of the in vitro pharmacological profiles of three prominent phenylalkylamines: amphetamine, methamphetamine, and MDMA.

Comparative Pharmacological Data

The following tables summarize the in vitro potencies of amphetamine, methamphetamine, and MDMA as inhibitors of monoamine transporters and as monoamine releasing agents.

Table 1: Monoamine Transporter Inhibition Potencies (IC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Amphetamine30 - 1007 - 401000 - 3000
Methamphetamine25 - 8010 - 50600 - 2000
MDMA300 - 1000100 - 50050 - 200

Note: IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. Lower values indicate higher potency. Data are compiled from various in vitro studies and may vary depending on the experimental conditions.

Table 2: Monoamine Release Potencies (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
Amphetamine20 - 5010 - 30> 5000
Methamphetamine15 - 4015 - 40200 - 1000
MDMA100 - 30080 - 25030 - 100

Note: EC50 values represent the concentration of the drug that elicits 50% of the maximal monoamine release. Lower values indicate higher potency. Data are compiled from various in vitro studies and may vary depending on the experimental conditions.

Key Signaling Pathways

Phenylalkylamines can exert their effects through various signaling pathways. As agonists at the serotonin 5-HT2A receptor, they can initiate a cascade of intracellular events. Additionally, their interaction with voltage-gated calcium channels can modulate cellular excitability.

G_protein_coupled_receptor_signaling Figure 1: 5-HT2A Receptor Gq-PLC Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Ligand Phenylalkylamine Ligand->Receptor Binds

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

L_type_calcium_channel_signaling Figure 2: L-type Voltage-Gated Calcium Channel Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGCC L-type Voltage-Gated Calcium Channel Ca_in Ca²⁺ VGCC->Ca_in Ca_out Ca²⁺ Ca_out->VGCC Influx Calmodulin Calmodulin Ca_in->Calmodulin Binds CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activates Cellular_Effects Cellular Effects (e.g., Gene Expression, Neurotransmitter Release) CaM_Kinase->Cellular_Effects Phosphorylates Targets Depolarization Membrane Depolarization Depolarization->VGCC Opens Blocker Phenylalkylamine Blocker Blocker->VGCC Blocks

Caption: L-type Voltage-Gated Calcium Channel Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of monoamine releasing agents.

Radioligand Binding Assay for Monoamine Transporters

This assay determines a compound's affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Membrane Preparation:

  • Cell lines stably expressing the human DAT, NET, or SERT are cultured and harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd.

  • A range of concentrations of the test compound (e.g., this compound or an alternative) is added to compete with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., cocaine for DAT).

  • The total binding is determined in the absence of any competing ligand.

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are then dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

experimental_workflow Figure 3: Experimental Workflow for Radioligand Binding Assay A 1. Membrane Preparation (Cells expressing transporters) B 2. Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Monoamine Release Assay

This assay measures a compound's ability to induce the release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes) or from cells expressing the respective transporters.

1. Synaptosome Preparation or Cell Culture:

  • Synaptosomes: Brain regions rich in the desired monoamine (e.g., striatum for dopamine) are dissected from rodents. The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Cell Lines: HEK293 or other suitable cells are transfected to express the human DAT, NET, or SERT.

2. Radiolabel Loading:

  • Synaptosomes or cells are pre-incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake via the respective transporters.

  • After loading, the synaptosomes or cells are washed to remove excess radiolabel.

3. Release Experiment:

  • The pre-loaded synaptosomes or cells are then incubated with various concentrations of the test compound (e.g., this compound or an alternative).

  • The incubation is carried out for a short period (e.g., 5-30 minutes) at 37°C.

  • The reaction is terminated by rapid filtration or by pelleting the synaptosomes/cells through centrifugation.

4. Quantification of Release:

  • The amount of radioactivity released into the supernatant (extracellular medium) and the amount remaining in the synaptosomes/cells (intracellular) are measured by liquid scintillation counting.

  • The release is typically expressed as a percentage of the total radioactivity present at the start of the release period.

5. Data Analysis:

  • The basal release (in the absence of the test compound) is subtracted from the compound-induced release.

  • The data are plotted as the percentage of specific release versus the log concentration of the test compound.

  • The EC50 value is determined by non-linear regression analysis of the concentration-response curve.

3-Phenyl-3-pentylamine hydrochloride vs known NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Well-Charactered NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "3-Phenyl-3-pentylamine hydrochloride" regarding its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist is not available in the current scientific literature. This guide therefore provides a comparative overview of well-established NMDA receptor antagonists, their mechanisms of action, and the experimental protocols used for their characterization. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

The N-methyl-D-aspartate (NMDA) receptor, a member of the ionotropic glutamate receptor family, plays a crucial role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a pathological process implicated in various neurodegenerative disorders.[2] Consequently, NMDA receptor antagonists have been a focal point of drug discovery efforts for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3]

This guide offers a comparative analysis of prominent NMDA receptor antagonists, detailing their mechanisms of action and potency. Furthermore, it provides an in-depth look at the key experimental protocols employed to assess the efficacy and properties of these compounds.

Comparative Analysis of Known NMDA Receptor Antagonists

The following table summarizes the key characteristics of several well-studied NMDA receptor antagonists, categorized by their mechanism of action.

Compound Mechanism of Action Binding Site Potency (IC₅₀/Kᵢ) Key Characteristics
Dizocilpine (MK-801) Uncompetitive Channel BlockerPCP site within the ion channelHigh affinity (nM range)Potent, high-affinity antagonist with a slow off-rate.[4] Widely used as a research tool.
Ketamine Uncompetitive Channel BlockerPCP site within the ion channelLow micromolar (µM) affinityA dissociative anesthetic with rapid-acting antidepressant effects.[4]
Memantine Uncompetitive Channel BlockerPCP site within the ion channelLow micromolar (µM) affinityModerate affinity, voltage-dependent antagonist with a fast off-rate, approved for the treatment of Alzheimer's disease.[1]
Phencyclidine (PCP) Uncompetitive Channel BlockerPCP site within the ion channelHigh affinity (nM range)A dissociative anesthetic with psychotomimetic effects, now primarily a drug of abuse.[4]
D-AP5 (D-2-amino-5-phosphonopentanoate) Competitive AntagonistGlutamate binding site on the GluN2 subunitMicromolar (µM) affinityA potent and selective competitive antagonist widely used in research.
Ifenprodil Non-competitive AntagonistAllosteric site on the GluN2B subunitNanomolar (nM) affinitySelective for GluN2B-containing NMDA receptors, demonstrating neuroprotective effects.

Signaling Pathways and Experimental Workflows

To understand the action of NMDA receptor antagonists, it is essential to visualize the underlying molecular pathways and the experimental procedures used for their investigation.

cluster_0 NMDA Receptor Activation cluster_1 Sites of Antagonist Action Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream_Signaling Competitive_Antagonist Competitive Antagonist (e.g., D-AP5) Competitive_Antagonist->NMDA_Receptor Blocks Glutamate Binding Uncompetitive_Antagonist Uncompetitive Antagonist (e.g., Ketamine, Memantine) Uncompetitive_Antagonist->Ca_Influx Blocks Ion Channel Noncompetitive_Antagonist Non-competitive Antagonist (e.g., Ifenprodil) Noncompetitive_Antagonist->NMDA_Receptor Allosteric Modulation

Caption: NMDA Receptor Signaling and Antagonist Sites.

The diagram above illustrates the activation of the NMDA receptor by its co-agonists, glutamate and glycine (or D-serine), leading to calcium influx and subsequent downstream signaling. It also depicts the points of intervention for different classes of antagonists.

Experimental Protocols

The characterization of NMDA receptor antagonists relies on a variety of sophisticated experimental techniques. The following sections detail the methodologies for three key assays.

Electrophysiology: Patch-Clamp Technique

Electrophysiological recordings, particularly the patch-clamp technique, provide a direct measure of ion channel function and are considered the gold standard for characterizing NMDA receptor antagonists.[5]

Objective: To determine the potency (IC₅₀) and mechanism of action (e.g., voltage-dependency) of an antagonist.

Methodology:

  • Cell Preparation: Utilize primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) expressing specific NMDA receptor subunits.[6]

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration to control the membrane potential and record ionic currents.[5]

  • NMDA Receptor Current Evocation: Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to evoke an inward current mediated by NMDA receptors.[6]

  • Antagonist Application: Co-apply the agonist solution with increasing concentrations of the test antagonist.

  • Data Acquisition and Analysis: Record the inhibition of the NMDA receptor-mediated current at each antagonist concentration. Plot the percentage of current inhibition against the antagonist concentration and fit the data with a logistic function to determine the IC₅₀ value.[5] To assess voltage-dependency, evoke currents at different membrane potentials in the presence of the antagonist and compare the current-voltage relationship to that in the absence of the antagonist.[5]

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the affinity of a compound for a specific receptor.[7]

Objective: To determine the binding affinity (Kᵢ) of a compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue rich in NMDA receptors, such as the rat cerebral cortex.[4]

  • Assay Setup: In a multi-well plate, set up reactions containing the membrane preparation, a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the PCP site), and varying concentrations of the unlabeled test compound.[4]

  • Incubation: Incubate the mixture to allow for competitive binding between the radiolabeled ligand and the test compound.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.[4]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding of the radioligand at each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Imaging

Calcium imaging is a functional assay that measures changes in intracellular calcium concentration, a direct consequence of NMDA receptor activation.[8]

Objective: To assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA-induced calcium influx.

Methodology:

  • Cell Culture and Dye Loading: Culture primary neurons or a suitable cell line on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]

  • Baseline Fluorescence Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence of the cells.

  • Agonist and Antagonist Application: Perfuse the cells with a solution containing an NMDA receptor agonist (e.g., NMDA). To test for antagonism, pre-incubate the cells with the antagonist before applying the agonist.

  • Image Acquisition: Capture fluorescence images at regular intervals to monitor the change in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence change in the presence and absence of the compound.[9]

Start Start Cell_Culture Cell Culture (Neurons or Expressing Cells) Start->Cell_Culture Assay_Selection Assay Selection Cell_Culture->Assay_Selection Electrophysiology Electrophysiology (Patch-Clamp) Assay_Selection->Electrophysiology Binding_Assay Radioligand Binding Assay Assay_Selection->Binding_Assay Calcium_Imaging Calcium Imaging Assay_Selection->Calcium_Imaging Data_Analysis Data Analysis (IC₅₀, Kᵢ, etc.) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Conclusion Characterization of Antagonist Properties Data_Analysis->Conclusion

Caption: Experimental Workflow for NMDA Antagonist Characterization.

This diagram outlines the general workflow for characterizing an NMDA receptor antagonist, from cell preparation and assay selection to data analysis and the final determination of the compound's properties.

References

Validating the Mechanism of Action of CAS 104177-96-0 (NCS-382): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanisms of action for CAS 104177-96-0, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][1]annulen-6-ylidene)acetic acid, and more commonly referred to as NCS-382. The pharmacological profile of NCS-382 is complex and subject to scientific debate. This document aims to objectively present the available experimental data to help researchers validate its mechanism of action.

NCS-382 has been investigated primarily as a putative antagonist of the high-affinity γ-hydroxybutyrate (GHB) receptor.[2][3] However, evidence also suggests potential interactions with the GABA(B) receptor and the Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). This guide will compare these proposed mechanisms, presenting quantitative data from binding and functional assays, detailed experimental protocols for key validation experiments, and visual representations of the relevant signaling pathways and workflows.

Data Presentation: Comparative Binding Affinities and Functional Activities

The following tables summarize the quantitative data for NCS-382 and relevant comparative compounds at the proposed target receptors.

Table 1: Binding Affinity of NCS-382 and Comparators at the GHB Receptor

CompoundChemical NameReceptor TargetAssay TypeRadioligandPreparationKi (nM)Reference
NCS-382 (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][1]annulen-6-ylidene)acetic acidGHB ReceptorCompetition Binding[³H]NCS-382Rat Cortical Homogenates340
GHBγ-Hydroxybutyric acidGHB ReceptorCompetition Binding[³H]NCS-382Rat Cortical Homogenates4300

Table 2: Functional Antagonism of NCS-382 at the GHB Receptor

CompoundAssay TypeSystemMeasured EffectIC50 (nM)Reference
NCS-382 GHB-induced effectsIsolated rat striatum membranesAntagonism of GHB activity134.1[4]
NCS-382 GHB-induced effectsIsolated rat hippocampus membranesAntagonism of GHB activity201.3[4]

Note: There is conflicting evidence in the literature regarding the functional antagonism of NCS-382 at the GHB receptor. Some studies suggest it fails to antagonize GHB-induced behavioral effects.[1][2][3][5]

Table 3: Binding Affinity of NCS-382 and Comparators at the GABA(B) Receptor

CompoundReceptor TargetAssay TypeRadioligandPreparationKi (nM)Reference
NCS-382 GABA(B) ReceptorCompetition Binding[³H]BaclofenRat brain homogenates> 1,000,000 (No affinity detected)[2]
CGP 54626GABA(B) ReceptorDisplacement Assay[³H]-BaclofenRat brain membranesLow nM range[6]
CGP 55845GABA(B) ReceptorDisplacement Assay[³H]-BaclofenRat brain membranesLow nM range[6]
SCH 50911GABA(B) ReceptorDisplacement Assay[³H]-BaclofenRat brain membranesLow µM range[6]

Note: While direct binding affinity appears negligible, some studies suggest an indirect action of NCS-382 at GABA(B) receptors, as its antagonism of certain GHB electrophysiological effects is only observed when GABA(B) receptors are blocked.[2][3]

Table 4: Binding Affinity of NCS-382 at CaMKIIα

CompoundReceptor TargetAssay TypeRadioligandPreparationKi (nM)Reference
NCS-382 CaMKIIα hub domainCompetition Binding[³H]NCS-382Rat Cortical Homogenates340

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of NCS-382.

Radioligand Binding Assay for GHB Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., NCS-382) for the GHB receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compound (NCS-382)

  • Radioligand: [³H]NCS-382

  • Receptor source: Rat cortical membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]NCS-382 (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled GHB (e.g., 1 mM), 50 µL of [³H]NCS-382, and 100 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of the test compound (NCS-382), 50 µL of [³H]NCS-382, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording for GABA(B) Receptor Functional Antagonism

Objective: To assess the functional antagonist activity of a test compound at GABA(B) receptors by measuring its effect on baclofen-induced changes in neuronal membrane potential or currents.

Materials:

  • Test compound (NCS-382)

  • GABA(B) agonist: Baclofen

  • Brain slice preparation (e.g., rat hippocampal slices)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording electrode solution (intracellular solution)

  • Patch-clamp electrophysiology rig (amplifier, micromanipulator, microscope)

  • Data acquisition system

Procedure:

  • Brain Slice Preparation: Prepare 300-400 µm thick brain slices from a rat using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Using a patch pipette filled with intracellular solution, establish a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron in the hippocampus).

  • Baseline Recording: Record a stable baseline of membrane potential or holding current.

  • Agonist Application: Apply the GABA(B) agonist baclofen (e.g., 10 µM) to the perfusion bath and record the resulting hyperpolarization of the membrane potential or the outward current.

  • Washout: Wash out the baclofen with aCSF until the membrane potential or holding current returns to baseline.

  • Antagonist Application: Perfuse the slice with the test compound (NCS-382) at a desired concentration for a sufficient period to allow for receptor binding.

  • Co-application: While still in the presence of the test compound, re-apply baclofen and record the response.

  • Data Analysis: Compare the magnitude of the baclofen-induced response in the absence and presence of the test compound. A reduction in the response in the presence of the test compound indicates antagonist activity. Quantify the percentage of inhibition for various concentrations of the antagonist to generate a dose-response curve and determine the IC50.

In Vitro CaMKIIα Kinase Assay

Objective: To determine the effect of a test compound on the enzymatic activity of CaMKIIα.

Materials:

  • Test compound (NCS-382)

  • Recombinant human CaMKIIα

  • CaM (Calmodulin)

  • ATP (including [γ-³²P]ATP for radioactive detection)

  • Substrate peptide (e.g., Autocamtide-2)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stopping solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Assay Setup: Prepare a reaction mixture containing kinase assay buffer, Ca²⁺/CaM, the substrate peptide, and the test compound (NCS-382) at various concentrations.

  • Initiate Reaction: Add recombinant CaMKIIα to the reaction mixture to start the kinase reaction. Immediately after, add ATP (spiked with [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a stopping solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Counting: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without the test compound. Plot the percentage of activity against the logarithm of the test compound concentration to determine the IC50 or EC50 value.

Mandatory Visualizations

This section provides diagrams of the key signaling pathways and a general experimental workflow using the DOT language for Graphviz.

Signaling Pathways

GHB_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular GHB GHB GHB_R GHB Receptor GHB->GHB_R G_protein Gq/11 GHB_R->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: Proposed GHB Receptor Signaling Pathway.

GABAB_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular GABA GABA GABAB_R GABA(B) Receptor GABA->GABAB_R G_protein Gi/o GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK Channel G_protein->K_channel activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx ATP ATP ATP->AC

Caption: GABA(B) Receptor Signaling Pathway.

CaMKII_Signaling Ca_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII_inactive Inactive CaMKII Ca_CaM->CaMKII_inactive activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Autophosphorylation Autophosphorylation (Thr286) CaMKII_active->Autophosphorylation Substrates Downstream Substrates (e.g., AMPAR, NMDAR) CaMKII_active->Substrates phosphorylates CaMKII_autonomous Ca²⁺-Independent Autonomous CaMKII Autophosphorylation->CaMKII_autonomous CaMKII_autonomous->Substrates phosphorylates Plasticity Synaptic Plasticity (LTP) Substrates->Plasticity

Caption: CaMKII Activation and Signaling.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: Total, Non-specific, Competition prep_membranes->setup_assay incubate Incubate at 4°C setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Electrophysiology_Workflow start Start prep_slices Prepare Brain Slices start->prep_slices record_baseline Establish Whole-Cell Recording & Baseline prep_slices->record_baseline apply_agonist Apply Agonist (e.g., Baclofen) record_baseline->apply_agonist washout Washout Agonist apply_agonist->washout apply_antagonist Apply Antagonist (NCS-382) washout->apply_antagonist co_apply Co-apply Agonist and Antagonist apply_antagonist->co_apply analyze Analyze Reduction in Agonist Response co_apply->analyze end End analyze->end

Caption: Electrophysiology Workflow for Antagonism.

References

Comparative Cross-Reactivity Analysis of 3-Phenyl-3-pentylamine hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Phenyl-3-pentylamine hydrochloride. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide leverages data from its close structural analog, phentermine, and other amphetamine-like compounds. This information is crucial for researchers in drug development and toxicology to anticipate potential interferences in immunoassays and to understand the broader pharmacological context of this class of molecules.

Introduction to Cross-Reactivity

In immunoassays, cross-reactivity occurs when an antibody designed to detect a specific target molecule also binds to other, structurally similar molecules. This can lead to false-positive results in drug screening panels and other diagnostic tests. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering substance, as well as the specificity of the antibody used in the assay. Understanding the potential for cross-reactivity is a critical aspect of preclinical drug development and toxicological screening.

Comparison with Structural Analogs

This compound shares significant structural similarities with phentermine, a well-known sympathomimetic amine used as an appetite suppressant. Both molecules feature a phenyl group attached to a pentylamine backbone. Given this structural relationship, it is reasonable to infer that this compound may exhibit a similar cross-reactivity profile to phentermine in various immunoassays, particularly those designed to detect amphetamines.

Quantitative Data on Phentermine Cross-Reactivity

The following table summarizes the cross-reactivity of phentermine in amphetamine immunoassays as reported in the literature. This data can serve as a predictive reference for the potential cross-reactivity of this compound.

Immunoassay KitTarget AnalytePhentermine Concentration for Positive ResultReported Cross-ReactivityReference
Immunalysis ELISAAmphetamine25 ng/g89%[1][2]
Amphetamine/Methamphetamine IId-amphetamine>10,000 ng/mLLow to negligible[3]
Amphetamine Class Assayd,l-amphetaminePositive (concentration not specified)Detectable[3]

Note: The cross-reactivity of a compound can vary significantly between different immunoassays due to variations in antibody specificity.[4][5][6] The data presented here is illustrative and highlights the importance of empirical testing for any new compound.

Experimental Protocols

To accurately determine the cross-reactivity of this compound, standardized experimental protocols are essential. The following are detailed methodologies for two common types of assays used for this purpose: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioligand Binding Assay.

Competitive ELISA Protocol

Competitive ELISA is a common method to assess the cross-reactivity of a compound by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.[7]

Materials:

  • Microtiter plates coated with anti-amphetamine antibody

  • This compound

  • Phentermine (as a comparator)

  • Amphetamine standard

  • Horseradish peroxidase (HRP)-labeled amphetamine conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound, phentermine, and the amphetamine standard in assay buffer.

  • Add a fixed amount of HRP-labeled amphetamine conjugate to each well of the antibody-coated microtiter plate.

  • Add the different concentrations of the test compounds and standards to the wells.

  • Incubate the plate to allow for competitive binding between the unlabeled compounds/standard and the HRP-labeled conjugate for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled compound bound to the antibody.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the test compound that causes 50% inhibition of the signal (IC50) and determine the percent cross-reactivity relative to the target analyte (amphetamine).

Radioligand Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter, which can be indicative of its potential for biological cross-reactivity.[8][9] The following is a general protocol for a competitive binding assay targeting monoamine transporters.[10][11]

Materials:

  • Cell membranes prepared from a cell line expressing the target monoamine transporter (e.g., DAT, NET, or SERT)

  • Radiolabeled ligand (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • This compound

  • Known selective inhibitors for each transporter (for non-specific binding determination)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, a separate set of tubes should contain a high concentration of a known selective inhibitor.

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Serial Dilutions (Test Compound, Comparator, Standard) add_reagents Add Conjugate and Test Compounds/Standards to Antibody-Coated Plate prep_standards->add_reagents prep_conjugate Prepare HRP-Conjugate Solution prep_conjugate->add_reagents incubate_bind Incubate for Competitive Binding add_reagents->incubate_bind wash1 Wash Plate incubate_bind->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Measure Absorbance add_stop->read_plate calculate Calculate IC50 and % Cross-Reactivity read_plate->calculate

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Signaling Pathway of Structurally Similar Compounds

Phentermine, a structural analog of this compound, is known to stimulate the release of neurotransmitters such as norepinephrine, dopamine, and serotonin.[12][13][14] Its rewarding effects have been linked to the activation of the PI3K/Akt signaling pathway in the nucleus accumbens.[15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phentermine Phentermine-like Compound receptor Receptor/Transporter (e.g., DAT, NET, SERT) phentermine->receptor Binds to/Modulates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates/Activates downstream Downstream Effectors akt->downstream Phosphorylates transcription Gene Transcription (e.g., related to reward, neuroplasticity) downstream->transcription Regulates

Caption: Postulated signaling pathway for phentermine-like compounds.

Conclusion

References

Comparative Efficacy of 3-Phenyl-3-pentylamine Hydrochloride Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is crucial for the advancement of new therapeutics. This guide aims to provide a comparative overview of the efficacy of 3-Phenyl-3-pentylamine hydrochloride and its analogs. However, a comprehensive search of publicly available scientific literature did not yield specific studies directly comparing the efficacy of a series of these precise analogs with detailed quantitative data.

General Structure-Activity Relationships of Phenylalkylamines

Studies on phenylalkylamines suggest that modifications to both the phenyl ring and the alkylamine side chain can significantly impact biological activity. Key modifications often explored include:

  • Substitution on the Phenyl Ring: The position, number, and nature of substituents on the phenyl ring can influence receptor affinity and selectivity. For example, the addition of methoxy groups can enhance affinity for serotonin receptors.

  • Length and Branching of the Alkylamine Chain: Altering the length and branching of the alkyl side chain can affect potency and the mechanism of action.

  • Substitution on the Amine: N-alkylation or N-acylation of the amine group can modulate the compound's interaction with its biological target.

Experimental Protocols for Efficacy Determination

To evaluate the comparative efficacy of novel compounds like this compound analogs, a standard battery of in vitro and in vivo experiments would typically be employed. The following are examples of detailed methodologies that would be used in such studies.

In Vitro Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., serotonin receptor subtype 5-HT2A or mu-opioid receptor).

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested.

    • The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compounds (the this compound analogs) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • After incubation to allow binding to reach equilibrium, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at a specific G-protein coupled receptor (GPCR).

Methodology:

  • Cell Culture and Dye Loading:

    • Cells expressing the target receptor (e.g., CHO-K1 cells) are seeded into 96-well or 384-well plates.

    • After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition and Signal Detection:

    • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Increasing concentrations of the test compounds are added to the wells.

    • Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis:

    • The increase in fluorescence over baseline is calculated for each concentration of the test compound.

    • Dose-response curves are generated by plotting the response against the logarithm of the compound concentration.

    • The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound) are determined by fitting the data to a sigmoidal dose-response model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_lead Lead Optimization Compound_Synthesis Synthesis of 3-Phenyl-3-pentylamine Analogs Binding_Assay Receptor Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assay (Determine EC50, Emax) Compound_Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Workflow for the synthesis and in vitro evaluation of novel chemical compounds.

Conclusion

While specific comparative efficacy data for this compound analogs is not currently available in the public domain, the established methodologies for studying phenylalkylamines provide a clear roadmap for future research. The synthesis of a focused library of analogs followed by systematic in vitro and in vivo evaluation, as outlined in the experimental protocols above, would be necessary to elucidate the detailed structure-activity relationships and identify lead candidates for further development. Researchers are encouraged to use these established protocols as a foundation for their investigations into this and other novel chemical series.

Independent Verification of 3-Phenyl-3-pentylamine Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of three potential methods for the synthesis of 3-Phenyl-3-pentylamine hydrochloride, a key intermediate in various research applications. The discussed methods are Reductive Amination, the Leuckart Reaction, and the Ritter Reaction.

Performance Comparison

The following table summarizes the key quantitative metrics for the three evaluated synthetic pathways. The data is based on established literature precedents for similar chemical transformations.

ParameterReductive AminationLeuckart ReactionRitter Reaction
Starting Material 3-Phenyl-3-pentanone3-Phenyl-3-pentanone3-Phenyl-3-pentanol
Typical Yield 75-85%50-65%60-70%
Purity (crude) High (>90%)Moderate (70-85%)Moderate to High (80-90%)
Reaction Temperature Room Temperature to 50°C160-190°C0°C to Room Temperature
Reaction Time 12-24 hours6-12 hours2-4 hours
Key Reagents Ammonia, Sodium CyanoborohydrideAmmonium Formate or FormamideAcetonitrile, Strong Acid
Primary Byproducts Di- and tri-alkylated amines (minor)Formylated impurities, polymeric materialsN-acetylated intermediate
Scalability GoodModerateGood

Experimental Protocols

Detailed methodologies for each synthetic approach are provided below. These protocols are derived from established chemical principles and literature precedents for analogous transformations.

Method 1: Reductive Amination of 3-Phenyl-3-pentanone

This method involves the direct reaction of a ketone with ammonia in the presence of a reducing agent to form the corresponding primary amine.

Experimental Protocol:

  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Phenyl-3-pentanone (10.0 g, 0.062 mol) in 100 mL of methanol. Add ammonium acetate (47.8 g, 0.62 mol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (3.9 g, 0.062 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid. Stir for 30 minutes. Remove the methanol under reduced pressure.

  • Extraction: Wash the aqueous residue with 50 mL of diethyl ether to remove any unreacted ketone. Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide solution, and then extract the product with diethyl ether (3 x 50 mL).

  • Purification and Salt Formation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Dissolve the crude amine in 50 mL of diethyl ether and bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_Phenyl_3_pentanone 3-Phenyl-3-pentanone Imine_Formation Imine Formation (Room Temperature, 1h) 3_Phenyl_3_pentanone->Imine_Formation Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->Imine_Formation Methanol Methanol (Solvent) Methanol->Imine_Formation Reduction Reduction with Sodium Cyanoborohydride (0°C to RT, 24h) Imine_Formation->Reduction Quench Quench with HCl Reduction->Quench Extraction_Basification Basification (NaOH) & Ether Extraction Quench->Extraction_Basification Salt_Formation HCl gas in Ether Extraction_Basification->Salt_Formation Product 3-Phenyl-3-pentylamine Hydrochloride Salt_Formation->Product

Reductive Amination Workflow

Method 2: Leuckart Reaction of 3-Phenyl-3-pentanone

The Leuckart reaction utilizes ammonium formate or formamide as both the aminating and reducing agent, typically at high temperatures.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a heating mantle, combine 3-Phenyl-3-pentanone (10.0 g, 0.062 mol) and ammonium formate (11.7 g, 0.186 mol).

  • Heating: Heat the reaction mixture to 180-190°C and maintain this temperature for 8 hours. The reaction mixture will become viscous.

  • Hydrolysis of Formamide Intermediate: Cool the reaction mixture to below 100°C and add 50 mL of 20% hydrochloric acid. Reflux the mixture for an additional 4 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up: After cooling to room temperature, wash the acidic solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts.

  • Isolation: Carefully basify the aqueous layer with a 40% sodium hydroxide solution until pH > 12, keeping the flask in an ice bath.

  • Extraction and Purification: Extract the liberated amine with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: Bubble hydrogen chloride gas through the ethereal solution to precipitate the hydrochloride salt.

  • Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis cluster_workup Work-up & Purification 3_Phenyl_3_pentanone 3-Phenyl-3-pentanone Heating Heating (180-190°C, 8h) 3_Phenyl_3_pentanone->Heating Ammonium_Formate Ammonium Formate Ammonium_Formate->Heating Hydrolysis Acid Hydrolysis (HCl, Reflux, 4h) Heating->Hydrolysis Extraction_Basification Basification (NaOH) & Ether Extraction Hydrolysis->Extraction_Basification Salt_Formation HCl gas in Ether Extraction_Basification->Salt_Formation Product 3-Phenyl-3-pentylamine Hydrochloride Salt_Formation->Product

Leuckart Reaction Workflow

Method 3: Ritter Reaction of 3-Phenyl-3-pentanol

The Ritter reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the amine.

Experimental Protocol:

  • Carbocation Formation: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-Phenyl-3-pentanol (10.0 g, 0.061 mol) in 50 mL of acetonitrile. Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (12.0 g, 0.122 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Hydrolysis of Amide: Carefully pour the reaction mixture onto 100 g of crushed ice. Add 100 mL of 6 M sodium hydroxide solution and heat the mixture to reflux for 8 hours to hydrolyze the intermediate N-acetyl amine.

  • Work-up and Extraction: Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting free amine in 50 mL of anhydrous diethyl ether and precipitate the hydrochloride salt by bubbling hydrogen chloride gas through the solution.

  • Isolation: Collect the product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

G cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis cluster_workup Work-up & Purification 3_Phenyl_3_pentanol 3-Phenyl-3-pentanol Amide_Formation Amide Formation (0°C to RT, 3h) 3_Phenyl_3_pentanol->Amide_Formation Acetonitrile Acetonitrile Acetonitrile->Amide_Formation Sulfuric_Acid Conc. Sulfuric Acid Sulfuric_Acid->Amide_Formation Hydrolysis Base Hydrolysis (NaOH, Reflux, 8h) Amide_Formation->Hydrolysis Extraction Ether Extraction Hydrolysis->Extraction Salt_Formation HCl gas in Ether Extraction->Salt_Formation Product 3-Phenyl-3-pentylamine Hydrochloride Salt_Formation->Product

Ritter Reaction Workflow

A Comparative Analysis of the Biological Activities of Tertiary Phenylalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

Tertiary phenylalkylamines represent a broad class of compounds with significant pharmacological effects, primarily targeting neurotransmitter receptors and ion channels. This guide provides a comparative overview of their biological activities, focusing on their interactions with serotonin 5-HT2A receptors and L-type calcium channels. Experimental data on receptor binding affinities, functional potencies, and in vivo effects are presented to offer a clear comparison for researchers and drug development professionals.

Serotonin 5-HT2A Receptor Interactions

Many tertiary phenylalkylamines, particularly substituted phenethylamines and their N-benzyl derivatives, are potent agonists at the serotonin 5-HT2A receptor, an action linked to their psychoactive effects. The affinity and functional activity of these compounds are highly dependent on their structural features.

Receptor Binding Affinity

The binding affinity of tertiary phenylalkylamines to the 5-HT2A receptor is typically determined using radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin or [125I]DOI) is competed with unlabeled test compounds. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity.

CompoundReceptorRadioligandTissue/Cell LineKi (nM)
25D-NBOMeHuman 5-HT2A[125I]DOIHEK-293 cells2.05[1]
25E-NBOMeHuman 5-HT2A[125I]DOIHEK-293 cells1.11[1]
25I-NBOHHuman 5-HT2A[125I]DOIHEK-293 cells1.91[1]
LSDHuman 5-HT2A[125I]DOIHEK-293 cells0.57[1]
5-HTHuman 5-HT2A[125I]DOIHEK-293 cells~5-10
DOMHuman 5-HT2A[125I]DOIHEK-293 cells>10[1]
DOB-HClRat 5-HT2A[3H]ketanserinRat frontal cortex59[2]
DOET-HClRat 5-HT2A[3H]ketanserinRat frontal cortex137[2]
DOM-HClRat 5-HT2A[3H]ketanserinRat frontal cortex533[2]

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

A standard protocol for determining the binding affinity of tertiary phenylalkylamines at the 5-HT2A receptor involves the following steps[3][4][5]:

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor (e.g., HEK-293 cells) or from tissues rich in these receptors, such as the rat frontal cortex.[2][3]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4]

G cluster_prep Membrane Preparation cluster_assay Binding Assay Cells HEK-293 Cells (h5-HT2A) Homogenization Homogenization Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Receptor Membranes Centrifugation->Membranes Mix Incubate: Membranes + [3H]Ketanserin + Test Compound Membranes->Mix Filter Rapid Filtration Mix->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Radioligand Binding Assay Workflow
Functional Potency

The functional activity of tertiary phenylalkylamines as 5-HT2A receptor agonists is often assessed by measuring their ability to stimulate the Gq/11 signaling pathway, leading to the production of inositol phosphates (IP) or the mobilization of intracellular calcium.

CompoundAssayCell LineEC50 (nM)
25D-NBOMeIP-1 AccumulationHEK-5-HT2A cells<10[1]
25E-NBOMeIP-1 AccumulationHEK-5-HT2A cells<10[1]
25I-NBOHIP-1 AccumulationHEK-5-HT2A cells<10[1]
LSDIP-1 AccumulationHEK-5-HT2A cells~10-20
5-HTIP-1 AccumulationHEK-5-HT2A cells~10-30
DOMIP-1 AccumulationHEK-5-HT2A cells>100[1]

The canonical signaling pathway for the 5-HT2A receptor involves the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

G Agonist Phenylalkylamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response G Cell Isolated Cardiomyocyte Pipette Patch Pipette Cell->Pipette Seal Giga-Ohm Seal Formation Pipette->Seal Rupture Membrane Rupture (Whole-Cell) Seal->Rupture V_Clamp Voltage Clamp (-80mV holding) Rupture->V_Clamp Depolarize Depolarizing Pulse (to 0mV) V_Clamp->Depolarize Record_Control Record Control Ca2+ Current Depolarize->Record_Control Apply_Drug Apply Phenylalkylamine Record_Control->Apply_Drug Record_Drug Record Drug-Inhibited Ca2+ Current Apply_Drug->Record_Drug Analyze Determine IC50 Record_Drug->Analyze

References

Comparative Guide to Analytical Methods for the Quantification of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like 3-Phenyl-3-pentylamine hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of suitable analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively published, this guide adapts established methods for structurally similar phenylalkylamine hydrochlorides.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are referenced by major regulatory bodies like the US Food and Drug Administration (FDA).[1][2][3][4][5]

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques suitable for the analysis of amine compounds. Due to the physicochemical properties of this compound, both methods present distinct advantages and challenges.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a widely used and robust technique for the analysis of many pharmaceutical compounds. For amine hydrochlorides, challenges such as peak tailing can be mitigated by using a suitable column and controlling the mobile phase pH.[6]

  • Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. As this compound is a salt, it requires conversion to its more volatile free base form prior to analysis. This is typically achieved by in-situ derivatization or by making the sample alkaline.[7][8][9]

The following tables summarize the expected performance characteristics for the validated analysis of this compound using these two primary methods. These values are representative of what can be achieved for similar amine hydrochlorides and serve as a benchmark for method validation.

Data Presentation

Table 1: Comparison of HPLC and GC Methods for this compound Quantification

ParameterRP-HPLC-UVGC-FID/MS
Principle Chromatographic separation of the analyte on a non-polar stationary phase with a polar mobile phase, followed by UV detection.Chromatographic separation of the volatile free amine in a gaseous mobile phase, followed by flame ionization or mass spectrometric detection.
Sample Preparation Dissolution in a suitable solvent (e.g., methanol, acetonitrile/water mixture). pH adjustment of the mobile phase is crucial to ensure good peak shape.Conversion of the hydrochloride salt to the free base using an alkaline solution, followed by extraction into an organic solvent.
Instrumentation HPLC system with a UV/Vis or Diode Array Detector.Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Analysis Time Typically 10-20 minutes per sample.Typically 15-30 minutes per sample.

Table 2: Expected Validation Parameters based on ICH Guidelines

Validation ParameterRP-HPLC-UVGC-FID/MSAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999> 0.998R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for drug substance assay.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mLSignal-to-Noise ratio of 10:1
Specificity High (demonstrated by peak purity and no interference from placebo/impurities)Very High (especially with MS detection, based on retention time and mass spectrum)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness Method should remain unaffected by small, deliberate variations in method parameters.Method should remain unaffected by small, deliberate variations in method parameters.%RSD of results should be within acceptable limits after minor changes to the method.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for the quantification of this compound using RP-HPLC-UV and GC-FID.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Objective: To quantify this compound using a validated RP-HPLC-UV method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Triethylamine

  • Deionized water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 60:40 v/v). The buffer can be prepared by dissolving a suitable amount of a phosphate salt in water, adjusting the pH to around 3.2 with orthophosphoric acid, and adding a small amount of triethylamine (e.g., 0.1%) to reduce peak tailing.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound and prepare a 25 mL solution in the mobile phase.

Validation Procedure:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by analyzing six replicate samples at 100% of the target concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify this compound using a validated GC-FID method.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • Sodium hydroxide solution (e.g., 1 M)

  • Toluene or another suitable organic solvent

  • This compound reference standard

  • Internal standard (e.g., a structurally similar amine with a different retention time)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add a small amount of water to dissolve, then add the internal standard solution and dilute to volume with a suitable solvent like methanol.

  • Working Standard Solutions for Calibration: Pipette known volumes of the stock solution into separate vials. Add a fixed amount of the internal standard to each. Add 1 mL of 1 M sodium hydroxide solution to each vial to convert the hydrochloride to the free base. Add 2 mL of toluene and vortex for 2 minutes. Allow the layers to separate and inject the organic layer into the GC.

  • Sample Solution: Prepare the sample solution similarly to the standard solution, ensuring the addition of the internal standard and basification with sodium hydroxide followed by extraction.

Validation Procedure:

  • Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention times of the analyte and the internal standard.

  • Linearity: Analyze the prepared calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Accuracy and Precision: Follow a similar procedure as described for the HPLC method, incorporating the sample preparation steps.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method and the experimental workflow for the proposed RP-HPLC-UV method.

Analytical_Method_Validation_Workflow start Start: Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end End: Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

RP_HPLC_UV_Experimental_Workflow prep_solutions Prepare Mobile Phase, Standards, and Samples inject_samples Inject Samples into HPLC prep_solutions->inject_samples hplc_system Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data (Integrate Peaks, Calculate Concentrations) acquire_data->process_data evaluate_results Evaluate System Suitability and Validation Parameters process_data->evaluate_results report_results Report Results evaluate_results->report_results

Caption: Experimental Workflow for RP-HPLC-UV Analysis.

References

Comparative Guide to 3-Phenylcoumarin Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-phenylcoumarin derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The data presented is collated from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.

Introduction to MAO-B and 3-Phenylcoumarin Inhibitors

Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of monoamine neurotransmitters, with a particular specificity for dopamine.[1][2][3] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy for managing the motor symptoms of Parkinson's disease and potentially offering neuroprotective effects.[2][4] The 3-phenylcoumarin scaffold has emerged as a promising framework for the design of potent and selective MAO-B inhibitors.[5][6][7] These compounds have been the subject of extensive structure-activity relationship (SAR) studies to optimize their inhibitory potency and selectivity over the MAO-A isoform.

Quantitative Comparison of 3-Phenylcoumarin Derivatives

The inhibitory activities of various 3-phenylcoumarin derivatives against MAO-B are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for a selection of these compounds from published studies, alongside a comparison with the standard MAO-B inhibitor, selegiline. Lower IC50 values indicate higher potency.

Compound IDSubstitution PatternMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Reference
1 6-methoxy-3-(4'-(trifluoromethyl)phenyl)coumarin56> 10,000> 178[5][6]
4 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin11.05> 100,000> 9050[8]
5 8-bromo-6-methyl-3-(3',4'-dimethoxyphenyl)coumarin3.23> 100,000> 30,960[8]
6 8-bromo-6-methyl-3-(3'-methoxyphenyl)coumarin7.12> 100,000> 14,045[8]
11 6-methyl-3-(p-tolyl)coumarin0.308Not ReportedNot Reported[7]
12 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin3.23Not Reported> 31,000[7]
14 3-(3′-bromophenyl)-6-methylcoumarin0.134Not ReportedVery High[7][9]
15 6-chloro-3-(3′-methoxyphenyl)coumarin1> 10,000> 10,000[7][10]
17 3-(3′-Dimethylcarbamatephenyl)-6-methylcoumarin60> 100,000> 1664[7]
19 3-(4′-Methoxyphenyl)coumarin3.0> 10,200> 3400[7]
Compound 2 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin1.35> 100,000> 74,074[11]
Selegiline (Reference Inhibitor)19.6065,9003362.5[8][9]

Experimental Protocols

The determination of MAO-B inhibitory activity is typically performed using in vitro assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

General Fluorometric MAO-B Inhibition Assay Protocol

This protocol is a generalized procedure based on commonly used methods.[12][13][14][15]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., benzylamine, kynuramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test Compounds (3-phenylcoumarin derivatives)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well microplate

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the diluted compounds and controls to the wells of the 96-well plate.

  • Prepare the MAO-B enzyme solution in the assay buffer and add it to the wells containing the test compounds and controls.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Prepare a substrate solution containing the MAO-B substrate, fluorogenic probe, and HRP in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Monitor the fluorescence increase over time. The rate of fluorescence increase is proportional to the MAO-B activity.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound and control.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling and Metabolic Pathways

MAO-B inhibitors exert their effect by blocking the metabolic degradation of dopamine. The following diagram illustrates the metabolic pathway of dopamine and the site of action of MAO-B inhibitors.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) MAOB->DOPAC Inhibitor 3-Phenylcoumarin Derivatives Inhibitor->MAOB Inhibition

Caption: Metabolic pathway of dopamine and the inhibitory action of 3-phenylcoumarin derivatives on MAO-B.

Experimental Workflow

The general workflow for screening and evaluating 3-phenylcoumarin derivatives as MAO-B inhibitors is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro MAO-B Inhibition Assay cluster_analysis Data Analysis Synthesis Synthesis of 3-Phenylcoumarin Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Assay_Prep Assay Plate Preparation (Compounds, Controls, Enzyme) Stock_Solution->Assay_Prep Reaction Addition of Substrate Mix & Kinetic Reading Assay_Prep->Reaction Data_Processing Calculation of Reaction Rates & % Inhibition Reaction->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for the evaluation of 3-phenylcoumarin derivatives as MAO-B inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for 3-Phenyl-3-pentylamine hydrochloride, emphasizing safety, environmental responsibility, and regulatory compliance. The following procedures are based on guidelines for similar chemical compounds and should be supplemented with a specific Safety Data Sheet (SDS) for this compound when available.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This is crucial to mitigate risks of exposure and ensure personal safety.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2][3][4] Never dispose of this chemical down the drain or in regular trash receptacles.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and its residues."

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

2. Waste Collection and Storage:

  • Collect waste in a compatible, sealed, and properly labeled container.[1][4]

  • Store the sealed container in a designated, cool, and well-ventilated hazardous waste accumulation area.[1][4]

  • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[1]

3. Arranging for Disposal:

  • Contact your institution's EH&S department or a certified hazardous waste management company to schedule a pickup.[4]

  • Provide them with an accurate description of the waste, including its chemical name and any known hazards.

4. Spill Management: In the event of a spill, follow these procedures:

  • For Solid Spills: Carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[3][4]

  • For Liquid Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or a universal binder.[4] Once absorbed, scoop the material into the hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and collect all cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report all spills to your laboratory supervisor and EH&S department.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify Waste as This compound B Wear Appropriate PPE A->B C Use Designated, Labeled Hazardous Waste Container B->C D Store in a Cool, Ventilated, Designated Area C->D E Contact EH&S or Certified Waste Management D->E F Schedule Waste Pickup E->F G Properly Manifest and Transfer Waste F->G H Spill Occurs I Contain and Clean Up with Inert Absorbent H->I J Collect Contaminated Materials in Hazardous Waste Container I->J K Decontaminate Area J->K L Report Spill K->L L->E

Caption: Disposal workflow for this compound.

Hazard Profile Summary

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. While a specific SDS is not available, related compounds exhibit the following hazards:

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.

Signaling Pathway for Safe Disposal Decision Making

The following diagram outlines the logical steps and considerations for making safe disposal decisions.

G Safe Disposal Decision Pathway start Start: Chemical Waste for Disposal is_known Is the chemical identity known? start->is_known identify Identify the chemical using available information (label, SDS). is_known->identify Yes unknown_waste Treat as Unknown Hazardous Waste. Contact EH&S immediately. is_known->unknown_waste No consult_sds Consult the Safety Data Sheet (SDS). identify->consult_sds is_hazardous Is the chemical hazardous? non_hazardous_disposal Follow institutional guidelines for non-hazardous waste. is_hazardous->non_hazardous_disposal No hazardous_disposal_protocol Follow Hazardous Waste Disposal Protocol. is_hazardous->hazardous_disposal_protocol Yes consult_sds->is_hazardous segregate Segregate from incompatible materials. hazardous_disposal_protocol->segregate containerize Use a sealed, labeled, and compatible container. segregate->containerize store Store in a designated satellite accumulation area. containerize->store dispose Arrange for pickup by a certified hazardous waste handler. store->dispose

Caption: Decision pathway for safe chemical disposal.

References

Personal protective equipment for handling 3-Phenyl-3-pentylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Phenyl-3-pentylamine hydrochloride. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental risk.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldProvides a robust barrier against splashes and airborne particles, protecting the eyes and face. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired for handling potentially hazardous compounds to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[4]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[4]
Respiratory Protection NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powder, which is a primary exposure route. A PAPR is preferred for extended operations or when engineering controls are insufficient.[4][5]
Footwear Closed-toe shoesProtects feet from spills.[2]

Operational Plan: Step-by-Step Handling Protocol

All manipulations involving this compound should be conducted in a designated and controlled area, such as a chemical fume hood or a glove box, to minimize exposure risk.[4]

Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Work Area Preparation: Always handle the compound within a certified chemical fume hood.[6] Cover the work surface with disposable bench paper.

  • Compound Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or weighing paper. Avoid creating dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolving the Compound:

    • Place a stir bar in the receiving flask containing the appropriate solvent.

    • Carefully transfer the weighed solid into the solvent.

    • Begin stirring to facilitate dissolution. Gentle heating or sonication may be used if the protocol allows, ensuring adequate ventilation.[7]

  • Decontamination and Cleaning: After handling is complete, decontaminate all surfaces with an appropriate cleaning solution. All disposable materials used in the process must be treated as hazardous waste.[4]

  • Doffing PPE: Carefully remove and dispose of all PPE as hazardous waste. Remove the outer gloves first, followed by other PPE, and finally the inner gloves. Wash hands thoroughly with soap and water after exiting the work area.[4]

Disposal Plan

The disposal of this compound and any associated waste must be managed with extreme care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be collected in a dedicated, properly labeled hazardous waste container.[8] Do not mix with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.[9]

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[10] Include the date the waste was first added and the name of the generating lab or researcher.[8]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[8] Secondary containment is recommended to contain potential leaks.[8]

  • Disposal Request: Once the waste container is full or no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe dispose Arrange Waste Pickup doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.